Author: BenchChem Technical Support Team. Date: March 2026
Topic: Prop-2-ene-1-sulfonamide (CAS 16325-51-2)
Content Type: Technical Whitepaper & Application Guide
Audience: Medicinal Chemists, Process Engineers, and Materials Scientists
From Pharmacophore to Functional Monomer: A Structural & Synthetic Analysis[1]
Executive Summary
Prop-2-ene-1-sulfonamide (CAS 16325-51-2), often referred to as allylsulfonamide, represents a high-value "dual-function" scaffold in modern chemical research. Structurally, it combines a primary sulfonamide moiety—a classic zinc-binding pharmacophore—with an allyl group, which serves as a reactive handle for radical polymerization, thiol-ene "click" chemistry, or covalent modification.
This guide moves beyond basic catalog data to analyze the compound's utility as a Carbonic Anhydrase (CA) inhibitor fragment in drug discovery and as a functional additive in industrial electroplating and polymer synthesis.
Physicochemical Profile
The physical behavior of prop-2-ene-1-sulfonamide is dictated by the competition between the polar sulfonamide headgroup and the hydrophobic allyl tail.
Purity is critical; yellowing indicates oxidative degradation or polymerization.
Melting Point
87–89 °C
Sharp melting point indicates high purity; broad range suggests oligomerization [1].
Solubility
DMSO, Methanol, Acetone
Sparingly soluble in water; requires co-solvent for aqueous assays.
pKa
~10.0 (Sulfonamide NH)
Deprotonates at high pH, facilitating metal coordination (e.g., Zn²⁺, Ni²⁺).
Storage
2–8 °C, Inert Atmosphere
Critical: The allyl group is susceptible to spontaneous radical polymerization if exposed to heat/light.
Synthetic Architecture
The synthesis of prop-2-ene-1-sulfonamide requires strict temperature control to prevent premature reaction of the alkene moiety. The standard route involves the ammonolysis of prop-2-ene-1-sulfonyl chloride.
Optimized Synthetic Protocol
Note: This protocol is designed to minimize hydrolysis of the sulfonyl chloride and prevent polymerization.
Preparation: Dissolve prop-2-ene-1-sulfonyl chloride (1.0 equiv) in anhydrous THF (0.5 M concentration). Cool the solution to -10 °C using an ice/salt bath.
Ammonolysis: Slowly bubble anhydrous
gas through the solution OR dropwise add ammonium hydroxide (3.0 equiv).
Critical Control Point: Maintain internal temperature below 0 °C. Exotherms can trigger polymerization of the allyl group.
Reaction Monitoring: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour. Monitor via TLC (EtOAc/Hexane) or LC-MS.
Workup:
Remove solvent under reduced pressure (keep bath < 30 °C).
Redissolve residue in EtOAc.
Wash with 1N HCl (to remove excess ammonia), then Brine.
Dry over
and concentrate.
Purification: Recrystallization from Ethanol/Hexane or flash chromatography.
Synthesis Logic Diagram
Figure 1: Synthetic pathway emphasizing temperature control to preserve the allyl functionality.
Pharmacological Mechanism: The "Warhead" Concept
In drug development, prop-2-ene-1-sulfonamide serves as a specific inhibitor of Carbonic Anhydrase (CA) enzymes, particularly isoforms hCA I and hCA II.
Mechanism of Action (MOA)
The sulfonamide moiety (
) acts as a zinc-binding group (ZBG).
Ionization: The sulfonamide
is weakly acidic. Upon entering the active site, it deprotonates to the anion ().
Coordination: The nitrogen atom coordinates directly to the catalytic Zinc ion (
) in the enzyme's active site.
Displacement: This binding displaces the zinc-bound water molecule/hydroxide ion essential for the catalytic hydration of
.
Selectivity: The allyl tail extends into the hydrophobic pocket of the enzyme, providing additional Van der Waals interactions that can differentiate between CA isoforms [2].
Mechanistic Pathway Diagram
Figure 2: Mechanism of Carbonic Anhydrase inhibition via Zinc coordination.
Industrial & Material Applications
Beyond pharma, the unique structure of CAS 16325-51-2 enables specific industrial utilities.
Electroplating (Nickel Softener)
Prop-2-ene-1-sulfonamide is used as a brightener and softening agent in nickel electroplating baths (typically at concentrations of 0.1 – 2.0 g/L) [3].
Function: The sulfonamide group adsorbs onto the cathode surface, modifying the crystal growth of the nickel deposit.
Result: It reduces internal stress in the nickel layer, preventing cracking and ensuring a ductile, bright finish.
Functional Hydrogels
The allyl group allows this molecule to be used as a monomer in radical polymerization.
pH-Responsive Polymers: Copolymerization with acrylamide or acrylic acid yields hydrogels where the sulfonamide group acts as a pH-sensitive moiety.
Click Chemistry: The double bond participates in thiol-ene click reactions, allowing the post-polymerization attachment of the sulfonamide group to biomaterial scaffolds.
Stability: Stable under recommended storage. Avoid: Strong oxidizing agents, peroxides (can trigger polymerization), and strong bases.
Self-Validating Purity Check:
Visual: If the solid is yellow or sticky, polymerization has likely initiated. Recrystallize before use.
NMR: Check for the preservation of the allyl vinyl protons (
5.0–6.0 ppm). Loss of these signals indicates polymerization.
References
Melting Point & Synthesis: Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent. Semantic Scholar. (Verified MP: 87-89°C). Link
Pharmacology (CA Inhibition): Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Industrial Application: Neutral nickel plating solution and neutral nickel plating process.[4] CN Patent 109371434B. (Lists Allyl sulfonamide as softening agent). Link
General Properties: PubChem Compound Summary for CID 14028213, Prop-2-ene-1-sulfonamide. Link
Allyl Sulfonamide Architectures: Synthesis, Reactivity, and Therapeutic Applications
Executive Summary This technical guide provides a comprehensive analysis of allyl sulfonamide derivatives, a privileged pharmacophore in medicinal chemistry and a versatile intermediate in organic synthesis. We explore t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive analysis of allyl sulfonamide derivatives, a privileged pharmacophore in medicinal chemistry and a versatile intermediate in organic synthesis. We explore the electronic underpinnings that drive their unique reactivity, detailed synthetic protocols, and advanced catalytic transformations including Palladium-catalyzed allylic alkylation (Tsuji-Trost) and Ring-Closing Metathesis (RCM).
Structural and Electronic Foundations
The utility of allyl sulfonamides stems from the synergistic relationship between the electron-withdrawing sulfonyl group (
) and the -active allyl moiety.
Electronic Character and Acidity
The sulfonyl group exerts a strong inductive (
) and resonance () effect, significantly acidifying the proton in primary and secondary sulfonamides.
pKa Values: Typical
-allyl sulfonamides exhibit pKa values in the range of 9.5 – 10.5 (in water).
Substituent Effects: Electron-withdrawing groups (EWGs) on the sulfonamide aryl ring (e.g.,
, "Nosyl") can lower the pKa to ~7–8, dramatically increasing nucleophilicity upon deprotonation.
Crystallography: X-ray diffraction studies reveal that
-allyl sulfonamides often adopt a twisted conformation where the bond is nearly orthogonal to the aryl -system, preventing efficient conjugation but maximizing hydrogen bonding interactions in the crystal lattice.
The "Soft" Nucleophile Paradigm
Upon deprotonation, the sulfonamide anion acts as a classic "soft" nucleophile . This is critical for transition metal catalysis. According to the Hard-Soft Acid-Base (HSAB) theory, the delocalized negative charge on the nitrogen/oxygen system prefers orbital-controlled reactions (e.g., with soft electrophiles like
-allyl palladium complexes) rather than charge-controlled reactions.
Figure 1: Deprotonation of allyl sulfonamides yields a soft nucleophile that preferentially reacts with soft electrophiles, a key principle in Pd-catalyzed allylation.
Synthetic Architectures
Synthesis of allyl sulfonamides must account for the potential lability of the allyl group and the nucleophilicity of the nitrogen.
Method A: Direct Sulfonylation (Standard)
The most robust method involves the reaction of allylamine with a sulfonyl chloride.
Base Selection: Pyridine or
are standard. For acid-sensitive substrates, solid in biphasic media (DCM/Water) is preferred to neutralize the generated HCl.
Mechanism: Nucleophilic attack of the amine on the sulfur atom, followed by elimination of chloride.
Method B: Mitsunobu Alkylation (Inversion)
For installing complex allyl groups with specific stereochemistry:
Reagents:
, DIAD/DEAD, Allylic Alcohol.
Advantage: Allows the use of primary sulfonamides (
) as the nucleophile to attack a secondary allylic alcohol with Walden inversion .
Method C: The "Nosyl" Strategy (De-protection)
2-Nitrobenzenesulfonyl (Nosyl) groups are dual-purpose:
Activation: The electron-withdrawing nitro group makes the
highly acidic, facilitating alkylation (e.g., Mitsunobu or halides).
Protection: The sulfonamide can be cleaved later using thiols (PhSH) and base, releasing the secondary amine.
Reactivity Profile I: Transition Metal Catalysis
The most powerful application of allyl sulfonamides lies in their ability to participate in catalytic cycles, particularly with Palladium.
The Tsuji-Trost Reaction
Allyl sulfonamides serve as excellent nucleophiles in the Palladium-catalyzed allylic alkylation (Tsuji-Trost reaction).
Mechanism (Outer-Sphere): Because the sulfonamide anion is a "soft" nucleophile (pKa < 25), it attacks the
-allyl palladium complex from the face opposite to the metal.
Stereochemical Outcome:
Oxidative addition of Pd(0) to Allyl-LG (Leaving Group)
Inversion.
Nucleophilic attack by Sulfonamide
Inversion.
Net Result: Retention of configuration.
Figure 2: The Tsuji-Trost catalytic cycle. Sulfonamides attack the π-allyl species from the face opposite the metal, resulting in net retention of stereochemistry.
Reactivity Profile II: Cyclization Strategies
Allyl sulfonamides are precursors to Sultams (cyclic sulfonamides), which are bioisosteres of lactams.
Ring-Closing Metathesis (RCM)
The presence of the allyl group makes these compounds ideal substrates for RCM using Ruthenium carbenes (Grubbs I/II or Hoveyda-Grubbs).
Substrate:
-allyl-alkenyl sulfonamides.
Product: 5-, 6-, or 7-membered sultams.
Critical Parameter: The sulfonamide nitrogen effectively "ties" the two olefins together, utilizing the Thorpe-Ingold effect to accelerate ring closure.
Pauson-Khand Reaction (Advanced)
Intramolecular
cycloaddition involving an -allyl moiety and a tethered alkyne.
Catalyst:
or Rhodium catalysts.
Product: Bicyclic cyclopentenones fused to a sultam ring.
Significance: Rapid generation of molecular complexity from simple acyclic precursors.
Medicinal Chemistry Applications
Therapeutic Area
Mechanism of Action
Role of Sulfonamide/Allyl
HIV Therapy
Protease Inhibition
The sulfonamide acts as a transition-state mimic for the peptide bond; allyl groups often serve as hydrophobic anchors in the S1/S2 pockets (e.g., Amprenavir derivatives).
Antifungals
Botrytis cinerea inhibition
Allyl sulfonamides disrupt fungal cell wall biosynthesis. X-ray data suggests specific H-bonding interactions in the active site.
COX-2 Inhibitors
Anti-inflammatory
Cyclic sultams (derived from RCM of allyl sulfonamides) show selective COX-2 inhibition with reduced gastric side effects compared to traditional NSAIDs.
Experimental Protocols
Protocol: Synthesis of N-Allyl-4-methylbenzenesulfonamide
A robust, self-validating protocol for primary allylation.
Toluene (Anhydrous): 0.05 M (Dilution is key to prevent polymerization)
Step-by-Step:
Degassing: Sparge toluene with Argon for 15 mins (Oxygen poisons the Ru-carbene).
Reaction: Dissolve substrate in toluene. Add Grubbs II catalyst in one portion. Heat to
.
Visual Check: Solution turns from reddish-brown to dark brown/black. Evolution of ethylene gas (bubbles) indicates active metathesis.
Quench: After 2 hours, add ethyl vinyl ether (scavenges Ru-carbene) and stir for 30 mins.
Purification: Concentrate and pass through a short silica plug to remove Ruthenium byproducts (often colored).
References
Mondal, S., & Debnath, S. (2014). Synthesis of Sultams by Ring-Closing Metathesis. Synthesis, 46, 368-374. Link
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. Link
Tavares, E. C., et al. (2020). Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity. Journal of the Brazilian Chemical Society, 31(11). Link
Mukai, C., et al. (2023). Chirality Transfer Intramolecular Pauson-Khand Reaction with N-C Axially Chiral Sulfonamides.[2][3][4] Organic Letters, 25(40), 7390-7394.[3] Link
El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(12), 5291. Link
Chemical Stability of Primary Allylic Sulfonamides: A Technical Guide
Scope Note: This guide defines "Primary Allylic Sulfonamide" as a molecule containing a primary sulfonamide moiety ( ) attached directly to an allylic carbon ( ). This distinction is critical, as N-allylic sulfonamides (...
Author: BenchChem Technical Support Team. Date: March 2026
Scope Note: This guide defines "Primary Allylic Sulfonamide" as a molecule containing a primary sulfonamide moiety (
) attached directly to an allylic carbon (). This distinction is critical, as N-allylic sulfonamides () exhibit fundamentally different stability profiles.
Executive Summary: The "Masked Diene" Paradox
Primary allylic sulfonamides (
) present a unique challenge in medicinal chemistry and synthetic organic applications. While they offer valuable polarity and hydrogen-bonding capabilities, they are thermodynamically and kinetically poised for decomposition.
They function as "masked dienes" or "masked anions." Their stability is governed by two principal failure modes:
Base-Catalyzed Isomerization: The conversion to the thermodynamically stable vinylic sulfonamide (
-unsaturated).
Cheletropic Extrusion: The entropic release of sulfur dioxide (
), often leading to coupling or polymerization.
Researchers must handle these species as transient intermediates unless specific structural constraints (e.g., steric bulk or cyclic constraints) are introduced to arrest these pathways.
Mechanistic Instability Profile
The Isomerization Trap (Thermodynamic Driver)
The most immediate threat to the integrity of a primary allylic sulfonamide is basicity. The
-protons adjacent to the sulfonyl group are significantly acidic ( in DMSO, lowered by the electron-withdrawing sulfonyl group).
Upon deprotonation, the resulting carbanion is resonance-stabilized. However, reprotonation often occurs at the
-position rather than the -position. This leads to the formation of the vinylic sulfonamide , which benefits from conjugation between the alkene -system and the sulfonyl group.
Trigger: Weak bases (
, ), polar protic solvents.
Outcome: Loss of allylic functionality; formation of Michael acceptors (vinylic sulfonamides are potent electrophiles).
Cheletropic Elimination (Kinetic Driver)
Allylic sulfonamides are precursors to retro-cheletropic reactions. Under thermal stress or Lewis acid catalysis, the
and bonds can cleave in a concerted or stepwise manner, extruding gaseous .
Mechanism: Similar to the retro-Diels-Alder reaction or the extrusion of
from sulfolenes (butadiene sulfones).
Trigger: Heat (
), Lewis Acids (), or radical initiators.
Outcome: Formation of amines, coupling products (dienes), and
gas.
Visualization of Degradation Pathways
The following diagram illustrates the bifurcation of degradation based on environmental triggers (Base vs. Heat).
Figure 1: Divergent degradation pathways of primary allylic sulfonamides. Base triggers isomerization to the conjugated vinyl species; heat triggers sulfur dioxide extrusion.
Synthetic Protocols & Handling
Due to the instability of the corresponding allylic sulfonyl chlorides, standard sulfonamide synthesis (sulfonyl chloride + amine) requires modification. The following protocol utilizes an in-situ capture method to minimize decomposition.
Protocol: Low-Temperature De Novo Synthesis
Avoid isolating allylic sulfonyl chlorides if possible.
Reagents:
Allyl Bromide/Chloride
Sodium Sulfite (
)
Phosphorus Pentachloride (
) or Thionyl Chloride ()
Ammonia (
) or Ammonium Hydroxide ()
Step-by-Step Methodology:
Sulfinate Formation (Displacement):
Dissolve Allyl Bromide (1.0 eq) in water/ethanol (1:1).
Add Sodium Sulfite (1.2 eq). Reflux for 2 hours.
Checkpoint: Monitor disappearance of alkyl halide via TLC.[1]
Concentrate to dryness to obtain Sodium Allylsulfonate (
Warning: Allyl sulfonyl chloride will decompose to allyl chloride and
if warmed to RT.
Amination (In-Situ):
Cool the reaction mixture to -78°C .
Cannulate the acid chloride solution into a stirring solution of saturated
in THF/DCM at -78°C.
Allow to warm only to 0°C over 1 hour.
Quench & Isolation:
Quench with phosphate buffer (pH 7.0). Avoid strong bases.
Extract with EtOAc. Dry over
.
Concentrate at <30°C under reduced pressure.
Self-Validating Analytical Checks
Every batch must undergo the following "Go/No-Go" criteria:
Analytical Method
Observation
Interpretation
Status
1H NMR
Doublet at 3.8-4.0 ppm ()
Intact Allylic Sulfonamide
PASS
1H NMR
Doublet at 6.5-7.0 ppm (Vinyl )
Isomerized to Vinyl Sulfonamide
FAIL
LC-MS
Mass Peak
Target Compound
PASS
LC-MS
Mass Peak
Loss of (Extrusion)
FAIL
Stabilization Strategies
If the primary allylic sulfonamide is a required pharmacophore, structural modifications can arrest the degradation pathways.
Steric Shielding (
-Substitution)
Introducing substitution at the
-carbon (the carbon between the alkene and sulfur) significantly increases stability.
Mechanism: Disfavors the formation of the planar carbanion required for isomerization (steric clash).
Effect: A gem-dimethyl group (
-dimethyl) renders the sulfonamide nearly inert to base-catalyzed isomerization.
Zwitterionic Stabilization
Converting the sulfonamide to a sulfonylurea or acyl-sulfonamide can lower the
of the NH, but paradoxically stabilize the C-S bond by changing the electronics of the sulfur atom, making extrusion less favorable.
Synthesis Workflow Diagram
This workflow illustrates the "Cold Chain" synthesis required to maintain the integrity of the allylic sulfonyl core.
Figure 2: "Cold Chain" synthesis workflow. The red node highlights the critical instability point where temperature control is mandatory to prevent SO2 loss.
References
Vertex AI Search. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. National Institutes of Health. 8
Bauer, J. M., Frey, W., & Peters, R. (2014).[6] Asymmetric cascade reaction to allylic sulfonamides from allylic alcohols by palladium(II)/base-catalyzed rearrangement of allylic carbamates. Angewandte Chemie International Edition. 6
Dang, H. T., et al. (2018).[9] Sulfur Dioxide Promotes Its Hetero-Diels−Alder and Cheletropic Additions to 1,2-Dimethylidenecyclohexane. ResearchGate. 9
Yoda, N., & Marvel, C. S. (1965).[10] Base‐catalyzed polymerization of aromatic sulfonamides with an activated double bond. Journal of Polymer Science. 10
Roy, T., & Lee, J. W. (2020).[5] Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. Synlett. 5
Technical Guide: Safety & Handling of Prop-2-ene-1-sulfonamide
Operational Risk Assessment & Application Protocol Introduction: Beyond the Standard SDS Prop-2-ene-1-sulfonamide (CAS: 16325-51-2) is a bifunctional building block containing a reactive allyl group and a sulfonamide moi...
Prop-2-ene-1-sulfonamide (CAS: 16325-51-2) is a bifunctional building block containing a reactive allyl group and a sulfonamide moiety. Unlike standard reagents, its dual reactivity presents specific stability challenges—namely, the potential for spontaneous polymerization or oxidative degradation of the alkene functionality.
This guide moves beyond generic compliance text to provide a mechanistic safety framework . It integrates GHS classifications with practical laboratory protocols to ensure data integrity and researcher safety.
Part 1: Substance Identity & Physicochemical Matrix
Scientific Integrity Note: The stability of this compound is temperature-dependent. Unlike saturated sulfonamides, the allyl group introduces susceptibility to radical oxidation.
Table 1: Chemical Specification
Parameter
Technical Detail
IUPAC Name
Prop-2-ene-1-sulfonamide
Common Synonyms
Allylsulfonamide; 2-Propene-1-sulfonamide
CAS Number
16325-51-2
Molecular Formula
Molecular Weight
121.16 g/mol
Physical State
White to off-white crystalline solid
Solubility
Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
Expert Insight: While classified as an irritant, the structural alert for sulfonamides suggests potential for hypersensitivity (allergic reaction) in susceptible individuals. Furthermore, the allyl moiety acts as a weak alkylating agent, necessitating stricter controls than standard irritants.
The following diagram illustrates the physiological pathways of exposure and the required barrier analysis.
Figure 1: Pathophysiological flow of Prop-2-ene-1-sulfonamide exposure.[3]
Part 3: Strategic Handling & Engineering Controls
Core Directive: Do not handle this substance on an open bench. The combination of fine particulate nature and respiratory irritation potential mandates containment.
Protocol 3.1: Safe Weighing & Dissolution
Engineering Control: Weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
PPE Matrix:
Gloves: Double-gloving recommended. Inner: Nitrile (4 mil); Outer: Nitrile (8 mil) or Neoprene. Reasoning: Allyl compounds can permeate thin latex.
Respiratory: If hood work is impossible, use a P95/P100 particulate respirator.
Eyes: Chemical splash goggles (ANSI Z87.1).
Protocol 3.2: Storage & Stability Maintenance
This compound is prone to degradation. Follow this self-validating storage loop:
Receipt: Check container integrity.
Environment: Store at 2°C to 8°C .
Atmosphere: Purge headspace with Argon or Nitrogen after every use.
Why? Oxygen can initiate radical polymerization of the allyl double bond, leading to insoluble oligomers.
Figure 2: Inert atmosphere storage loop to prevent oxidative degradation.
Part 4: Emergency Response & Reactivity
Fire Fighting Measures
Hazardous Combustion Products: This compound releases toxic gases upon thermal decomposition:
, or alcohol-resistant foam. Do not use high-pressure water jets (spreads dust).
Spill Containment Protocol
Evacuate: Clear the immediate area (10m radius).
PPE: Don full PPE including respiratory protection.
Contain: Cover spill with a damp absorbent pad (to prevent dust generation).
Clean: Scoop into a hazardous waste container.
Neutralize: Wipe surface with a dilute soap/water solution, followed by Isopropanol.
Part 5: Synthesis & Application Context
Research Context: Prop-2-ene-1-sulfonamide is a critical intermediate in the synthesis of sultams and sulfonamide-based pharmacophores. It is frequently used in Palladium-catalyzed allylation reactions.
Experimental Workflow: Pd-Catalyzed Allylation
Solvent Selection: Anhydrous THF or DCM is preferred.
Base Compatibility: Compatible with weak bases (
, ). Avoid strong nucleophiles that might attack the double bond prematurely.
Figure 3: Typical synthetic workflow for sulfonamide functionalization.
References
Sigma-Aldrich (Merck). Prop-2-ene-1-sulfonamide Safety Data Sheet (SDS). Product No. 16325-51-2.[1][5][6][2][7] Retrieved from
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14028213, Prop-2-ene-1-sulfonamide. Retrieved from
European Chemicals Agency (ECHA). C&L Inventory: Prop-2-ene-1-sulfonamide.[1] Retrieved from [1]
ChemScene. Safety Data Sheet: 2-Propene-1-sulfonamide.[7] Retrieved from
(Note: Always verify specific batch data with the physical SDS provided by your vendor upon delivery.)
An In-depth Technical Guide to the pKa of Prop-2-ene-1-sulfonamide Nitrogen: A Theoretical and Practical Framework
Abstract Introduction: The Significance of the Sulfonamide pKa The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutics, including antibacterial agents, diuretics,...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Introduction: The Significance of the Sulfonamide pKa
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutics, including antibacterial agents, diuretics, and anti-inflammatory drugs[1]. The acidity of the sulfonamide proton (-SO₂NH-) is a key determinant of its pharmacological profile. The deprotonated sulfonamidate anion exhibits altered solubility, polarity, and hydrogen bonding capacity, which profoundly influences its interaction with biological targets and membranes.
Prop-2-ene-1-sulfonamide (Figure 1) presents a unique case. Unlike the well-studied aromatic sulfonamides, the sulfonyl group is attached to an allyl moiety. This structural difference significantly impacts the electronic environment of the sulfonamide nitrogen, and consequently, its pKa. An accurate pKa value is crucial for:
Target Binding: Understanding the ionization state at physiological pH (typically 7.4) is vital for modeling and predicting binding affinity to target proteins.
Covalent Inhibitor Design: The nucleophilicity of the sulfonamide nitrogen, which is related to its pKa, can be important in certain reaction mechanisms.
Physicochemical Properties: The pKa dictates the charge state of the molecule, which in turn affects its lipophilicity (LogP/LogD) and aqueous solubility.
This guide will provide the necessary tools for researchers to confidently work with and characterize this important chemical entity.
Figure 1: Structure of Prop-2-ene-1-sulfonamide
C=CCS(=O)(=O)N
Theoretical Estimation of pKa: Electronic Effects of the Allyl Group
The acidity of a sulfonamide is determined by the stability of its conjugate base, the sulfonamidate anion. Electron-withdrawing groups attached to the sulfonyl moiety stabilize this anion through inductive and/or resonance effects, thereby increasing the acidity (lowering the pKa).
Aromatic Sulfonamides (e.g., Benzenesulfonamide): The phenyl group is strongly electron-withdrawing due to both its inductive effect (-I) and its ability to delocalize the negative charge of the conjugate base through resonance. This results in a relatively acidic proton, with the pKa of benzenesulfonamide being approximately 10.0.
Alkyl Sulfonamides (e.g., Methanesulfonamide): An alkyl group like methyl is generally considered to be weakly electron-donating (+I effect) compared to hydrogen. This destabilizes the conjugate base, making alkylsulfonamides less acidic than their aromatic counterparts. The pKa of methanesulfonamide is approximately 11.0.
Prop-2-ene-1-sulfonamide: The allyl group's electronic effect is more nuanced. The sp² hybridized carbons of the double bond are more electronegative than sp³ carbons, leading to a weak electron-withdrawing inductive effect (-I)[2][3]. However, this effect is considerably weaker than that of a full aromatic ring and lacks the extensive resonance stabilization.
Compound
R-Group
Key Electronic Effect
Typical pKa
Benzenesulfonamide
Phenyl
Strong -I, -R
~10.0
Methanesulfonamide
Methyl
Weak +I
~11.0
Prop-2-ene-1-sulfonamide
Allyl
Weak -I
Estimated: 10.5 - 11.5
Table 1: Comparison of Electronic Effects and pKa Values.
Experimental Determination of pKa
For definitive characterization, experimental determination of the pKa is essential. UV-metric titration is a robust and widely used method for compounds containing a chromophore near the ionization site[4][5]. The change in the electronic environment upon deprotonation often leads to a measurable shift in the UV-Vis spectrum.
Detailed Protocol: UV-Metric pKa Determination
This protocol describes the determination of the pKa of Prop-2-ene-1-sulfonamide using a 96-well plate-based UV spectrophotometric method.
A. Materials and Reagents:
Prop-2-ene-1-sulfonamide (see Section 5 for synthesis)
Dimethyl sulfoxide (DMSO), spectroscopic grade
A series of universal buffers covering a pH range from ~3 to ~12 with constant ionic strength (I = 0.1 M)[4].
Calibrated pH meter
UV-Vis spectrophotometer with a 96-well plate reader
96-well UV-transparent microtiter plates
B. Protocol Steps:
Stock Solution Preparation: Prepare a 10 mM stock solution of Prop-2-ene-1-sulfonamide in DMSO.
Plate Preparation:
Add 196 µL of each universal buffer solution to individual wells of the 96-well plate, covering the desired pH range (e.g., pH 3, 4, 5, 6, 7, 8, 9, 10, 11, 12), with several replicates for each pH.
Include wells containing only buffer (no compound) to serve as blanks for background correction.
Sample Addition: Add 4 µL of the 10 mM compound stock solution to each buffer-containing well. This results in a final concentration of 200 µM with 2% (v/v) DMSO. The low percentage of co-solvent minimizes its effect on the aqueous pKa[4].
Spectrophotometric Measurement:
Gently agitate the plate to ensure thorough mixing.
Record the full UV-Vis spectrum (e.g., 230-500 nm) for each well using the plate reader.
Data Analysis:
Subtract the blank absorbance (buffer only) from the corresponding sample wells at each pH.
Identify wavelengths where the absorbance changes significantly with pH. The best results are often obtained at the wavelength of maximum difference between the fully protonated and deprotonated species.
Plot absorbance at the chosen wavelength(s) against the measured pH of each buffer.
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation (or a suitable derivative) using non-linear regression software (e.g., GraphPad Prism) to determine the inflection point, which corresponds to the pKa.
Workflow for UV-Metric pKa Determination
Caption: Workflow for experimental pKa determination via UV-metric titration.
Addressing Low Aqueous Solubility: The Yasuda-Shedlovsky Extrapolation
If the compound exhibits poor water solubility, the pKa can be determined in a series of mixed-solvent systems (e.g., methanol-water or dioxane-water mixtures) and then extrapolated to pure water[6][7][8].
Perform the pKa titration (potentiometrically or spectrophotometrically) in several solvent mixtures with varying compositions (e.g., 30%, 40%, 50%, 60% methanol in water).
For each mixture, determine the apparent pKa (psKa).
Plot psKa + log[H₂O] against the reciprocal of the dielectric constant (1/ε) of the solvent mixture.
A linear extrapolation of this plot to the 1/ε value for pure water yields the aqueous pKa value[9][10].
Computational pKa Prediction
In silico methods provide a powerful, resource-efficient way to estimate pKa values before embarking on synthesis and experimentation. Density Functional Theory (DFT) combined with a continuum solvation model is a common and reliable approach[11].
General Protocol: DFT-Based pKa Prediction
This protocol outlines a general workflow using a thermodynamic cycle.
A. Software and Models:
Quantum Chemistry Software: Gaussian, ORCA, etc.
Functional: B3LYP or M06-2X are common choices.
Basis Set: 6-311+G(d,p) or larger is recommended to handle anions.
Solvation Model: SMD (Solvation Model based on Density) or CPCM (Conductor-like Polarizable Continuum Model).
B. Protocol Steps:
Geometry Optimization:
Build the 3D structures of both the neutral sulfonamide (HA) and its conjugate base, the sulfonamidate anion (A⁻).
Perform a full geometry optimization for both species in the gas phase.
Perform a full geometry optimization for both species in the solvent (water) using the chosen continuum model.
Frequency Calculation: Perform a vibrational frequency analysis on all four optimized structures (gas and solvated for both HA and A⁻) at the same level of theory to confirm they are true minima (no imaginary frequencies) and to obtain the thermal corrections to the Gibbs free energy.
Calculate Gibbs Free Energies:
Calculate the Gibbs free energy of the proton in the gas phase, G(H⁺)gas. This is a standard value.
Obtain the experimental value for the Gibbs free energy of solvation of the proton, ΔGsolv(H⁺). This value is well-established but can vary slightly depending on the source; consistency is key.
Calculate the Gibbs free energy change of the deprotonation reaction in solution (ΔGaq) using the thermodynamic cycle shown in Figure 2.
Calculate pKa: Convert the Gibbs free energy change to a pKa value using the equation:
pKa = ΔGaq / (2.303 * RT)
where R is the gas constant and T is the temperature (298.15 K).
Workflow for Computational pKa Prediction
Caption: Workflow for computational pKa prediction using a DFT-based approach.
Advanced Method: Ab Initio Bond Length (AIBL) Models
Recent studies have demonstrated a strong linear correlation between calculated equilibrium bond lengths within a functional group and its experimental pKa[8]. For sulfonamides, the S-N bond length is a particularly sensitive descriptor of acidity. While developing a new AIBL model requires a training set of molecules with known pKa values, this approach can yield predictions with exceptional accuracy (Mean Absolute Error < 0.5 pKa units)[8]. For the alkyl/allyl sulfonamide class, one could build a reliable model by synthesizing and measuring the pKa of a small set of congeners and correlating these values with their computationally derived S-N bond lengths.
Synthesis Protocol: Prop-2-ene-1-sulfonamide
The most direct and reliable method for the synthesis of Prop-2-ene-1-sulfonamide is the reaction of the corresponding sulfonyl chloride with ammonia[8]. Prop-2-ene-1-sulfonyl chloride (allyl sulfonyl chloride) is a commercially available starting material.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Rotary evaporator
Standard laboratory glassware
B. Protocol Steps:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Prop-2-ene-1-sulfonyl chloride (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.5 M.
Cooling: Cool the solution to 0 °C in an ice-water bath.
Ammonia Addition: While stirring vigorously, add an excess of cold aqueous ammonium hydroxide (5-10 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition. An immediate formation of a white precipitate (ammonium chloride) may be observed.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
Workup:
Transfer the reaction mixture to a separatory funnel.
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Purification:
Filter off the drying agent.
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
If necessary, purify the product further by flash column chromatography on silica gel or by recrystallization to obtain pure Prop-2-ene-1-sulfonamide.
Conclusion and Future Outlook
This guide has provided a comprehensive theoretical and practical framework for determining the pKa of Prop-2-ene-1-sulfonamide's nitrogen. We have established that, based on electronic principles, its pKa is expected to be in the range of 10.5-11.5, rendering it less acidic than typical arylsulfonamides. Detailed, self-validating protocols for both experimental determination via UV-metric titration and computational prediction using DFT have been presented, empowering researchers to obtain reliable data. The inclusion of a robust synthesis protocol further facilitates the study of this important molecule. An accurate understanding of this key physicochemical parameter will undoubtedly accelerate the rational design of novel therapeutics and chemical probes based on the allylsulfonamide scaffold.
References
Inductive effect comparison of benzylic and allyl group. Chemistry Stack Exchange. (2018). [Link]
Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Molecules. (2012). [Link]
How to calculate pKa of an acid from a UV/Vis titration with DBU in THF?. ResearchGate. (2016). [Link]
Potentiometric pKa determination of water-insoluble compound. Pion Inc. [Link]
pH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures. PubMed. (1998). [Link]
Substituent Effects on Acidity. Chemistry LibreTexts. (2024). [Link]
pKa measurements in 15 minutes – the PionT3 Fast UV pKa method. Pion Inc. [Link]
Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Der Pharma Chemica. (2013). [Link]
Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa. European Journal of Chemistry. (2011). [Link]
Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. (2004). [Link]
Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science. (2019). [Link]
The pKa values of the sulfonamides investigated. ResearchGate. [Link]
Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. (2019). [Link]
3.4 Structural Effects on Acidity and Basicity. KPU Pressbooks. [Link]
Relative pKa values of the primary sulfonamide group across the series... ResearchGate. [Link]
Synthesis of Some Novel Sulfonamide-imines as Potential Antimicrobial Agents. Bentham Science. (2020). [Link]
Synthesis of sulfonamide derivatives.
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Publishing. (2021). [Link]
Mechanism of reaction between thiols 29 and ammonia in the presence of I2 and tBuOOH. ResearchGate. [Link]
Preparation of sulfonamides from N-silylamines. PMC. (2013). [Link]
Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. PMC. (2019). [Link]
DFT-Machine Learning Approach for Accurate Prediction of pKa. ACS Publications. (2021). [Link]
Application Note: Precision Synthesis of Sultams from Prop-2-ene-1-sulfonamide
Executive Summary Sultams (cyclic sulfonamides) are privileged pharmacophores in modern drug discovery, serving as bioisosteres for lactams and exhibiting potent biological activities, including anti-inflammatory, antivi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Sultams (cyclic sulfonamides) are privileged pharmacophores in modern drug discovery, serving as bioisosteres for lactams and exhibiting potent biological activities, including anti-inflammatory, antiviral, and anticonvulsant properties. Prop-2-ene-1-sulfonamide (allylsulfonamide) is a versatile, high-value building block for sultam synthesis due to its unique structural features: a nucleophilic nitrogen atom (upon deprotonation) and an electrophilic allylic tail that can participate in cyclization reactions.
This guide details two distinct, field-proven protocols for converting prop-2-ene-1-sulfonamide into sultam scaffolds:
Ring-Closing Metathesis (RCM): A robust route to unsaturated 6-membered sultams (thiazine dioxides).
Iodine-Mediated Cyclization: A stereoselective route to functionalized 5-membered sultams (isothiazolidines).
Strategic Analysis of the Starting Material
Prop-2-ene-1-sulfonamide (
) presents a specific connectivity challenge and opportunity. Unlike vinyl sulfonamides (), where the alkene is directly attached to the sulfur, the allyl group in prop-2-ene-1-sulfonamide introduces a methylene spacer ().
Connectivity Impact:
Intramolecular Nucleophilic Attack: Direct attack of the nitrogen onto the terminal carbon of the allyl tail (5-exo-trig) yields a 5-membered ring (isothiazolidine).
Metathesis Pairing: Pairing the allyl tail with an N-allyl group creates a chain of 6 atoms (
), leading to a 6-membered ring upon closure.
Reaction Pathway Selection Map
Figure 1: Strategic divergence for sultam synthesis based on reaction class.
Protocol A: Synthesis of 6-Membered Sultams via Ring-Closing Metathesis (RCM)
This protocol utilizes the Grubbs II catalyst to effect ring closure between the native allyl tail of the sulfonamide and an introduced N-allyl group. This is the preferred method for generating unsaturated sultams amenable to further functionalization.
Mechanism & Logic
The reaction proceeds via the formation of a diallylsulfonamide intermediate. The key mechanistic insight is the ring size determination:
Sulfur backbone:
Nitrogen substituent:
Metathesis: The two internal alkene carbons join, releasing ethylene.
Resulting Skeleton:
. This confirms the formation of a 6-membered 3,6-dihydro-2H-1,2-thiazine 1,1-dioxide.
Experimental Procedure
Step 1: N,N-Diallylation (or N-Monoallylation)
Objective: Install the second alkene handle required for metathesis.
Reagents: Prop-2-ene-1-sulfonamide (1.0 equiv), Allyl bromide (1.2 equiv for mono, 2.5 equiv for di), Potassium Carbonate (
, 2.0 equiv), Acetonitrile (MeCN).
Procedure:
Dissolve prop-2-ene-1-sulfonamide in anhydrous MeCN (0.2 M).
Add
and stir at room temperature for 15 minutes.
Add allyl bromide dropwise.
Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc).
Workup: Filter off solids, concentrate filtrate, and purify via silica gel flash chromatography.
Note: For mono-allylation, use a slight excess of sulfonamide or controlled addition to avoid over-alkylation.
Step 2: Ring-Closing Metathesis
Objective: Cyclize the diene to form the sultam ring.
Degassing (Critical): Dissolve the precursor in anhydrous DCM to a dilute concentration (0.01 M to 0.05 M) to favor intramolecular cyclization over intermolecular polymerization. Sparge with Argon/Nitrogen for 15 minutes.
Add Grubbs II catalyst in one portion.
Reflux (40°C for DCM, 80°C for Toluene) for 2–12 hours.
Quenching: Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester Ruthenium.
Purification: Filter through a pad of Celite/Silica. Concentrate and purify via column chromatography.[1]
Data Summary: RCM Protocol
Parameter
Specification
Notes
Precursor
N-Allyl-prop-2-ene-1-sulfonamide
Must be free of primary amines (catalyst poison).
Catalyst
Grubbs II (2–5 mol%)
Superior tolerance to sulfonamide functionality compared to Grubbs I.
Concentration
0.01 M – 0.05 M
High dilution prevents oligomerization.
Yield
75–92%
Typical isolated yield for 6-membered rings.
Product
3,6-dihydro-2H-1,2-thiazine 1,1-dioxide
Unsaturated sultam suitable for hydrogenation or dihydroxylation.
Protocol B: Synthesis of 5-Membered Sultams via Iodine-Mediated Cyclization
This protocol exploits the electrophilic activation of the alkene by iodine, triggering an intramolecular nucleophilic attack by the sulfonamide nitrogen. This is a powerful method for generating saturated, halogenated sultams (isothiazolidines) that can be further derivatized via cross-coupling.
Mechanism & Logic[2]
Activation: Iodine (
) forms a cyclic iodonium ion with the alkene.
Cyclization: The nitrogen attacks the activated alkene.
Regioselectivity (Baldwin's Rules):
5-exo-trig: Attack at the terminal carbon (C4) leads to a 5-membered ring.
4-endo-trig: Attack at the internal carbon (C3) leads to a 4-membered ring.
Outcome: The 5-exo-trig pathway is kinetically favored, yielding the 4-iodo-isothiazolidine scaffold.
Experimental Procedure
Step 1: N-Functionalization (Optional but Recommended)
Direct cyclization of the primary sulfonamide (
) can be sluggish. N-alkylation (e.g., Benzyl, PMB) improves nucleophilicity.
) solution. Shake vigorously until the iodine color disappears (turns colorless/pale yellow).
Extraction: Extract with DCM (3x), dry over
, and concentrate.
Purification: Silica gel chromatography (Hexane:EtOAc gradient).
Data Summary: Iodocyclization Protocol
Parameter
Specification
Notes
Substrate
N-Alkyl-prop-2-ene-1-sulfonamide
N-H substrates may require stronger bases (e.g., t-BuOK).
Reagent
(2.0 equiv)
Excess iodine ensures complete conversion of the alkene.
Base
or
Neutralizes the HI generated during cyclization.
Product
4-iodo-isothiazolidine 1,1-dioxide
The iodine handle is installed trans to the nitrogen attack (anti-addition).
Stereochemistry
Trans-selective
Kinetic product is typically the trans-isomer.
Troubleshooting & Expert Insights
Common Pitfalls
RCM Stalling: Sulfonamides can coordinate to the Ruthenium catalyst, reducing activity.
Solution: Use Grubbs II or Hoveyda-Grubbs II catalysts. If stalling occurs, add a Lewis acid (e.g.,
) to sequester the sulfonamide oxygen, though this is rarely needed for simple sultams.
Intermolecular Polymerization (RCM): Formation of dimers instead of rings.
Solution: Strictly adhere to high dilution (<0.05 M) conditions. Add the catalyst slowly via syringe pump if necessary.
Hydrolysis (Iodocyclization): The iodonium intermediate can be trapped by water to form an alcohol instead of the sultam.
Solution: Use anhydrous solvents and keep the reaction vessel sealed.
Visualization of Reaction Workflows
Figure 2: Step-by-step operational workflows for RCM and Iodocyclization protocols.
References
Mondal, S., & Debnath, S. (2014). Synthesis of Sultams by Ring-Closing Metathesis. Synthesis, 46(03), 368-374.
Hanson, P. R., et al. (2008). “Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins. Organic Letters, 10(16), 3525–3528.
Teng, X., et al. (2023). Intramolecular amination of sulfonamides via Iodine-mediated cyclization. Journal of Organic Chemistry.
Reingruber, R., et al. (2009). The chemistry of sultams and sultimines. Organic & Biomolecular Chemistry, 7, 4811-4818.
Application Note: Prop-2-ene-1-sulfonamide in Olefin Cross-Metathesis
This Application Note is designed for researchers and drug discovery scientists focusing on the functionalization of Prop-2-ene-1-sulfonamide (Allyl Sulfonamide) via Olefin Cross-Metathesis (CM). Introduction & Mechanist...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and drug discovery scientists focusing on the functionalization of Prop-2-ene-1-sulfonamide (Allyl Sulfonamide) via Olefin Cross-Metathesis (CM).
Introduction & Mechanistic Insight
Prop-2-ene-1-sulfonamide (
) represents a high-value scaffold in medicinal chemistry, serving as a precursor for sultams , peptidomimetics , and haptens . While Ring-Closing Metathesis (RCM) of allyl sulfonamides is well-documented, intermolecular Cross-Metathesis (CM) presents unique challenges due to the specific electronic and steric nature of the allyl-sulfonamide moiety.
The "Chameleon" Nature of Allyl Sulfonamides
Understanding the Grubbs Olefin Classification is critical for reaction design. Unlike vinyl sulfonamides (which are electron-deficient Type II/III olefins), allyl sulfonamides behave as Type I Olefins (Rapid Homodimerization).
Reactivity Profile: The methylene spacer isolates the alkene from the electron-withdrawing sulfonyl group. Consequently, the olefin is electron-rich and sterically unencumbered.
The Challenge: Rapid homodimerization (
) competes with the desired cross-coupling.
The Solution: Successful CM requires pairing the allyl sulfonamide with a Type II (slow homodimerizing) or Type III (non-homodimerizing) partner, or using statistical stoichiometry.
Mechanistic Risks
Isomerization: Ruthenium hydrides (formed from catalyst decomposition) can catalyze the migration of the double bond, converting the allyl sulfonamide into the thermodynamically more stable (but often undesired) vinyl sulfonamide.
Chelation: While sulfonamides are less basic than amines, the oxygen atoms of the sulfonyl group or the nitrogen (if deprotonated) can loosely coordinate with the Ru-center, potentially retarding the catalytic turnover.
Catalyst Selection Guide
Selection of the catalyst is dictated by the "Partner Olefin" and the susceptibility of the substrate to isomerization.
Catalyst
Type
Recommended Use Case
Pros/Cons
Grubbs II (G-II)
Ruthenium N-Heterocyclic Carbene
Standard CM with simple partners (e.g., acrylates, styrenes).
Pros: High activity, robust. Cons: Higher risk of isomerization; lower tolerance for very polar impurities.
Hoveyda-Grubbs II (HG-II)
Phosphine-free Ru-chelate
Complex CM involving bulky or highly functionalized partners.
Pros: Excellent stability ("release-return" mechanism), handles polar groups well. Cons: Slower initiation than G-II.
Blechert / Grela
Activated HG-II derivatives
Difficult CM (sterically hindered).
Pros: Faster initiation than HG-II. Cons: Often more expensive/less available.
Recommendation: Start with Hoveyda-Grubbs II (HG-II) for maximum reproducibility and functional group tolerance.
Experimental Protocol
General Considerations
Stoichiometry: If the partner is Type II (e.g., methyl acrylate), use 2.0 equivalents of the Type II olefin relative to the allyl sulfonamide to suppress homodimerization.
Concentration: 0.1 M to 0.2 M is optimal. Higher concentrations favor homodimerization; lower concentrations slow the reaction.
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon or Nitrogen.
Dissolution: Add Prop-2-ene-1-sulfonamide (1.0 equiv) and Methyl Acrylate (2.0 equiv) to the flask.
Solvent Addition: Add anhydrous, degassed DCM to achieve a concentration of 0.1 M with respect to the sulfonamide.
Note: Degassing is crucial.[1] Oxygen promotes catalyst decomposition into hydride species that cause isomerization.
Additive (Optional): If isomerization is observed in test runs, add 1,4-Benzoquinone (10 mol%) at this stage.
Catalyst Addition: Add Hoveyda-Grubbs II catalyst (2.5 mol%) as a solid in one portion under positive inert gas pressure.
Reaction: Heat the mixture to mild reflux (40°C) for 4–12 hours. Monitor by TLC or LC-MS.
Checkpoint: If conversion stalls <50%, add a second portion of catalyst (2.5 mol%).
Quenching: Once complete, cool to room temperature. Add ethyl vinyl ether (excess) or activated charcoal to quench the active Ru-carbene. Stir for 30 mins.
Purification: Concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography (Silica gel; Gradient: Hexanes/EtOAc).
Reaction Logic Visualization
Caption: Decision tree for optimizing Cross-Metathesis of Allyl Sulfonamides based on partner olefin classification.
Troubleshooting & Optimization
The following table summarizes common failure modes and validated solutions.
Observation
Diagnosis
Corrective Action
Low Conversion (<20%)
Catalyst poisoning or poor initiation.
1. Ensure solvent is strictly degassed.2.[1] Switch to Blechert catalyst for faster initiation.3. Increase temperature to 80°C (switch solvent to Toluene).
1. Increase equivalents of the Type II partner (up to 5.0 eq).2. Add the allyl sulfonamide slowly (syringe pump) to the solution of catalyst + partner.
Preparation of Functionalized α,β-Unsaturated Sulfonamides via Olefin Cross-Metathesis.
Source: Organic Letters (2020).
URL:[Link]
Note:[3][4][5] While focusing on vinyl sulfonamides, this paper establishes the comparative reactivity and catalyst choices (HG-II) relevant to sulfonamide CM.
A General Model for Selectivity in Olefin Cross Metathesis.
Source: Journal of the American Chemical Society (2003).
URL:[Link]
Note:[3][5] The foundational text for the "Type I/II/III/IV" olefin classification system used in this protocol.
Cross metathesis of allyl alcohols: how to suppress and how to promote double bond isomerization.
Source: Organic & Biomolecular Chemistry (2012).
URL:[Link]
Note: Provides the mechanistic basis for using additives like benzoquinones to prevent allyl-to-vinyl isomerization.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type: In-Depth Technical Guide & Self-Validating Experimental Protocols
Executive Summary & Scientific Rationale
Allylsulfonamides are highly versatile building blocks in modern drug discovery. Through olefin metathesis, they serve as direct precursors to cyclic sulfonamides (sultams) and functionalized linear sulfonamides—motifs that are ubiquitous in pharmaceuticals, including protease inhibitors and antimigraine agents like naratriptan analogs[1].
While first-generation ruthenium catalysts often struggle with heteroatom-rich substrates, the Hoveyda-Grubbs 2nd Generation (HG-II) catalyst has emerged as the gold standard for these transformations. The bidentate 2-isopropoxybenzylidene ligand in HG-II provides superior stability towards moisture and air, and initiates via a controlled associative/dissociative mechanism. This controlled initiation is critical for allylsulfonamides, as it prevents rapid catalyst decomposition before the sterically demanding metallacyclobutane intermediate can form.
Mechanistic Causality & Reaction Design
Successful metathesis of allylsulfonamides requires a deep understanding of the thermodynamic and kinetic forces at play. Do not treat the reaction conditions as arbitrary; every parameter is a deliberate manipulation of the catalytic cycle.
The Protective Role of the Sulfonyl Group: Free amines are notorious for coordinating to the ruthenium center, effectively poisoning the catalyst. The strongly electron-withdrawing nature of the
group reduces the Lewis basicity of the nitrogen atom. This natively "protects" the catalyst, allowing the olefin to coordinate without competitive heteroatom chelation.
Concentration as a Thermodynamic Switch: Ring-Closing Metathesis (RCM) is an intramolecular process, whereas Cross-Metathesis (CM) and Acyclic Diene Metathesis (ADMET) are intermolecular. Operating at high dilution (0.01–0.05 M) entropically favors the unimolecular RCM pathway, suppressing unwanted oligomerization[2]. Conversely, CM requires high concentrations (0.1–0.5 M) to drive bimolecular collisions.
Solvent Causality: Dichloromethane (DCM) is the standard solvent due to its polarity and ability to stabilize the polar transition states of the metallacyclobutane. However, for highly substituted allylsulfonamides, the activation energy for cycloreversion is high. In these cases, Benzotrifluoride (BTF) or Toluene is used to allow for elevated reaction temperatures (up to 80 °C) while maintaining a greener profile than chlorinated solvents[3].
Fig 1. Divergent pathways for allylsulfonamide metathesis using Hoveyda-Grubbs II.
Quantitative Parameter Optimization
The following table summarizes the optimized parameters for differentiating between RCM and CM pathways when utilizing the HG-II catalyst.
Parameter
Ring-Closing Metathesis (RCM)
Cross-Metathesis (CM)
Causality / Rationale
Concentration
0.01 – 0.05 M
0.1 – 0.5 M
Dilution prevents intermolecular ADMET in RCM; high concentration drives bimolecular CM collisions[2].
Catalyst Loading
1 – 2 mol%
2 – 5 mol%
CM requires higher loading due to competitive homodimerization and statistical product distribution.
Solvent
DCM, Toluene, BTF
DCM, DCE
BTF offers a greener, high-boiling alternative to DCM for stubborn RCM cyclizations[3].
Temperature
25 °C – 80 °C
40 °C – 60 °C
Elevated temps accelerate the cycloreversion of the metallacyclobutane intermediate in hindered substrates.
Stoichiometry
Intramolecular (1 equiv)
2.0 – 5.0 equiv of partner
Excess of the less expensive/Type I olefin partner drives the equilibrium toward the desired heterodimer[4].
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. The methodologies below incorporate built-in chemical checkpoints to ensure data integrity and prevent artifactual results during analysis.
Protocol A: Ring-Closing Metathesis (RCM) of
-Diallylsulfonamides
Objective: Synthesis of 3-pyrroline sulfonamides (sultam precursors).
Preparation & Degassing: In a flame-dried Schlenk flask, dissolve 1.0 mmol of
-diallyl-p-toluenesulfonamide in 20 mL of anhydrous DCM (yielding a 0.05 M solution). Sparge the solution with Argon for 15 minutes.
Causality: While HG-II is air-stable in its resting state, the active 14-electron ruthenium methylidene formed during the cycle is highly susceptible to oxidative decomposition.
Catalyst Initiation: Add 0.02 mmol (2 mol%) of Hoveyda-Grubbs II catalyst in one portion. The solution will transition from a pale green to a deep brownish-red as the active carbene is generated. Stir at 40 °C.
Validation Checkpoint (EVE Quench): At the 1-hour mark, extract a 50 µL aliquot and immediately inject it into a GC vial containing 100 µL of 5% ethyl vinyl ether (EVE) in hexanes.
Causality: EVE reacts instantly with the active Ru-carbene to form an inactive, stable Fischer carbene. This freezes the reaction state, ensuring that the GC-MS conversion data is an exact snapshot of the reactor at that minute, rather than continuing to react inside the hot GC injection port.
Workup & Mass Balance Check: Once conversion exceeds 95%, add 0.2 mL of EVE to the bulk reactor and stir for 15 minutes. Concentrate under reduced pressure. Purify via silica gel flash chromatography.
Validation: Compare the isolated yield to the GC conversion. A discrepancy >10% indicates that the concentration was too high, leading to unquantified oligomeric byproducts (ADMET) that stuck to the baseline of the column.
Protocol B: Cross-Metathesis (CM) with Electron-Deficient Olefins
Objective: Synthesis of functionalized linear sulfonamides via coupling with acrylates.
Substrate Mixing: Dissolve 1.0 mmol of
-allyl-p-toluenesulfonamide and 3.0 mmol of methyl acrylate in 5 mL of anhydrous DCM (0.2 M relative to the sulfonamide).
Causality: According to Chatterjee's selectivity model, allylsulfonamides act as Type I (fast homodimerizing) olefins, while acrylates are Type II (slow homodimerizing)[4]. An excess of the Type II partner is required to statistically drive the formation of the heterodimer and consume the Type I homodimer via secondary metathesis.
Reaction: Add 0.05 mmol (5 mol%) of HG-II catalyst. Heat to 50 °C under a reflux condenser and Argon atmosphere for 12 hours.
Quench & Purification: Quench with EVE as described in Protocol A. Purify via chromatography, eluting with a Hexanes/Ethyl Acetate gradient.
Fig 2. HG-II catalytic cycle and the ethyl vinyl ether (EVE) self-validation quench mechanism.
Issue: Double-Bond Isomerization (Formation of Vinyl Sulfonamides)
During prolonged heating, the HG-II catalyst can undergo thermal decomposition, generating ruthenium-hydride species. These hydrides are potent catalysts for double-bond migration, which will isomerize the terminal allylsulfonamide into an internal vinyl sulfonamide, halting the metathesis cycle.
Intervention: Add 10 mol% of 1,4-benzoquinone to the reaction mixture at the start.
Causality: Benzoquinone acts as a mild, selective oxidant. It rapidly oxidizes the parasitic Ru-hydride species back to inactive states without affecting the structural integrity of the primary Ru-carbene driving the metathesis[1].
References
1.[1] Title : Preparation of Functionalized α,β-Unsaturated Sulfonamides via Olefin Cross-Metathesis.
Source : Organic Letters (ACS Publications), 2020.
URL :[Link]
2.[2] Title : Regioselectivity in the Heck (Mizoroki-Heck) Reaction (Academic Thesis Excerpt detailing RCM of diallylsulfonamides).
Source : buecher.de.
URL :[Link]
3.[3] Title : A tunable family of CAAC-ruthenium olefin metathesis catalysts modularly derived from a large-scale produced ibuprofen intermediate.
Source : Scientific Reports (Nature Portfolio), 2023.
URL :[Link]
4.[4] Title : A General Model for Selectivity in Olefin Cross Metathesis.
Source : Journal of the American Chemical Society, 2003.
URL :[Link]
Application Notes and Protocols for the Heck Coupling of Prop-2-ene-1-sulfonamide
Introduction: The Strategic Importance of Vinyl Sulfonamides in Medicinal Chemistry The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remar...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Importance of Vinyl Sulfonamides in Medicinal Chemistry
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and control.[1][2] Its application in the pharmaceutical industry is widespread, facilitating the construction of complex molecular architectures that are central to many therapeutic agents.[3] Within this context, vinyl sulfonamides have emerged as particularly valuable building blocks. The sulfonamide moiety is a well-established pharmacophore, and its vinyl appendage provides a versatile handle for further molecular elaboration. Prop-2-ene-1-sulfonamide, as a readily accessible and reactive olefin, is an exemplary substrate for Heck couplings, providing a direct route to a diverse array of substituted vinyl sulfonamides. These products are of significant interest in drug discovery, serving as precursors to advanced intermediates and as potential covalent inhibitors targeting specific amino acid residues.[4]
This document provides a comprehensive guide to the Heck coupling reaction conditions for Prop-2-ene-1-sulfonamide. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into optimizing reaction conditions for maximal yield and purity.
Mechanistic Insights: The Catalytic Cycle of the Heck Reaction
The widely accepted mechanism for the Heck reaction involves a palladium(0)/palladium(II) catalytic cycle.[2] Understanding this cycle is crucial for troubleshooting and optimizing the reaction for a specific substrate like Prop-2-ene-1-sulfonamide.
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl or vinyl halide (or triflate) to a coordinatively unsaturated palladium(0) species. This is often the rate-determining step and results in the formation of a square planar palladium(II) complex.[2][5]
Olefin Coordination and Migratory Insertion: The alkene, in this case, Prop-2-ene-1-sulfonamide, then coordinates to the palladium(II) center. This is followed by a syn-migratory insertion of the aryl or vinyl group into the double bond of the sulfonamide. For electron-deficient alkenes like Prop-2-ene-1-sulfonamide, the insertion typically occurs at the β-carbon of the double bond to form a new carbon-carbon bond.[2]
β-Hydride Elimination: Following migratory insertion, a syn-β-hydride elimination occurs, where a hydrogen atom from the carbon adjacent to the palladium-bearing carbon is transferred to the metal. This step forms the desired substituted alkene product and a hydridopalladium(II) complex. The stereochemical outcome is predominantly the trans or (E)-isomer due to its greater thermodynamic stability.[2]
Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HX from the hydridopalladium(II) complex in the presence of a base. This regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[2][6]
Figure 1: The catalytic cycle of the Mizoroki-Heck reaction.
Optimized Protocol for the Heck Coupling of Prop-2-ene-1-sulfonamide
This protocol provides a general starting point for the Heck coupling of Prop-2-ene-1-sulfonamide with an aryl bromide. Optimization of specific parameters may be necessary for different aryl halides or desired scales.
Materials and Reagents
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
Prop-2-ene-1-sulfonamide
Aryl bromide
Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)
Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent
Inert gas (Argon or Nitrogen)
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Magnetic stirrer and heating mantle
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
Silica gel for column chromatography
Experimental Procedure
Catalyst Pre-activation (if using Pd(OAc)₂): In a dry Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (1-5 mol%) and the phosphine ligand (2-10 mol%, typically a 2:1 or 4:1 ligand to palladium ratio) in a portion of the anhydrous solvent. Stir the mixture at room temperature for 15-30 minutes. The color of the solution may change, indicating the formation of the active catalyst complex. The use of Pd(II) precursors like Pd(OAc)₂ with phosphine ligands is often more efficient than using Pd(0) sources directly.[6]
Reaction Setup: To the flask containing the activated catalyst, add the aryl bromide (1.0 eq), Prop-2-ene-1-sulfonamide (1.1-1.5 eq), and the base (1.5-2.0 eq). Add the remaining anhydrous solvent to achieve the desired concentration (typically 0.1-0.5 M).
Reaction Execution: Equip the flask with a condenser and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The optimal temperature will depend on the reactivity of the aryl halide.[5]
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
Purification: The crude product is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted vinyl sulfonamide.
Figure 2: Experimental workflow for the Heck coupling reaction.
Table of Reaction Conditions
The following table summarizes key reaction parameters and their typical ranges for the Heck coupling of Prop-2-ene-1-sulfonamide.
Parameter
Recommended Condition/Reagent
Rationale and Considerations
Palladium Source
Pd(OAc)₂, Pd₂(dba)₃
Pd(OAc)₂ is a common and cost-effective precursor.[7]
Ligand
PPh₃, P(o-tol)₃, Buchwald-type phosphines
Phosphine ligands stabilize the Pd(0) species and influence reactivity. Bulky, electron-rich phosphines can improve the rate of oxidative addition for less reactive aryl chlorides.[2]
Catalyst Loading
0.5 - 5 mol%
Higher loadings may be necessary for less reactive substrates.
Olefin Stoichiometry
1.1 - 1.5 equivalents
A slight excess of the olefin can help drive the reaction to completion.
Base
Et₃N, K₂CO₃, Cs₂CO₃
An organic base like triethylamine or an inorganic base like potassium carbonate is required to neutralize the HX generated.[6] The choice of base can influence the reaction rate and side product formation.[8]
Solvent
DMF, DMAc, NMP, Acetonitrile
Polar aprotic solvents are generally preferred.[7][8]
Temperature
80 - 140 °C
Higher temperatures are often required for aryl bromides and chlorides.[5]
Additives
Tetrabutylammonium bromide (TBAB)
TBAB can be beneficial in some cases, particularly with aryl chlorides, by facilitating the halide exchange at the palladium center.[9]
- Ensure anhydrous and anaerobic conditions.- Increase reaction temperature.- Consider using a more active catalyst system (e.g., with a more electron-rich ligand).- For aryl chlorides, consider using a different palladium precursor or ligand.
Formation of Reductive Heck Product
- Presence of a hydride source- Specific reaction conditions favoring this pathway
- Ensure the base is not acting as a hydride donor.- Modify the solvent or base.[10]
Isomerization of the Product
- Prolonged reaction times at high temperatures
- Monitor the reaction closely and stop it once the starting material is consumed.- Lower the reaction temperature if possible.
Palladium Black Formation
- Catalyst decomposition
- Ensure proper ligand-to-palladium ratio to stabilize the catalyst.- Use a phase-transfer catalyst like TBAB to improve catalyst stability.
Difficulty in Purification
- Formation of closely-eluting byproducts
- Optimize reaction conditions to minimize byproduct formation.- Employ a different chromatographic technique (e.g., reverse-phase chromatography) or recrystallization.
Conclusion
The Mizoroki-Heck reaction is a powerful and versatile tool for the synthesis of substituted vinyl sulfonamides from Prop-2-ene-1-sulfonamide. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently access a wide range of valuable compounds for applications in drug discovery and development. The protocols and guidelines presented herein provide a solid foundation for the successful implementation of this important transformation.
ResearchGate. Heck Vinylations Using Vinyl Sulfide, Vinyl Sulfoxide, Vinyl Sulfone, or Vinyl Sulfonate Derivatives and Aryl Bromides Catalyzed by a Palladium Complex Derived from a Tetraphosphine | Request PDF. [Link]
University of Windsor. Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. [Link]
National Institutes of Health. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC. [Link]
Royal Society of Chemistry. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02420J. [Link]
MDPI. Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. [Link]
Journal of the American Chemical Society. Excited-State Palladium-Catalyzed Radical Migratory Mizoroki–Heck Reaction Enables C2-Alkenylation of Carbohydrates. [Link]
National Institutes of Health. Divergent regioselective Heck-type reaction of unactivated alkenes and N-fluoro-sulfonamides - PMC. [Link]
National Institutes of Health. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC. [Link]
Arkat USA. Palladate Salts from Ionic Liquids as Catalysts in the Heck Reaction. [Link]
ResearchGate. Effect of bases and solvents on the Heck coupling a | Download Table. [Link]
Application Note: Precision N-Alkylation of Prop-2-ene-1-sulfonamide
Executive Summary & Chemical Profile[2][3] Prop-2-ene-1-sulfonamide (Allylsulfonamide) is a versatile building block in medicinal chemistry.[1] Its terminal alkene serves as an orthogonal handle for downstream functional...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile[2][3]
Prop-2-ene-1-sulfonamide (Allylsulfonamide) is a versatile building block in medicinal chemistry.[1] Its terminal alkene serves as an orthogonal handle for downstream functionalization via olefin metathesis, radical cyclizations, or thiol-ene "click" chemistry.[1] However, its effective utilization is often bottlenecked by the challenge of selective N-monoalkylation .[1][2]
Primary sulfonamides (
) are prone to over-alkylation to form tertiary sulfonamides () due to the enhanced acidity of the remaining N-H proton after the first alkylation.[1] Furthermore, the specific structure of prop-2-ene-1-sulfonamide carries a latent risk: base-catalyzed isomerization of the allyl group (-unsaturation) to the thermodynamically more stable vinyl sulfonamide (-unsaturation).[1]
This guide details three validated protocols designed to maximize mono-selectivity while preserving the allyl moiety.
Chemical Profile: Prop-2-ene-1-sulfonamide
Property
Value / Description
CAS Number
16325-51-2
Structure
pKa (approx.)
9.8 – 10.2 (Sulfonamide N-H)
Stability Risk
Isomerization to Vinyl Sulfonamide () under strong base/high heat.[1][3]
Solubility
Soluble in DMSO, DMF, MeCN, THF; sparingly soluble in water.
Strategic Decision Matrix
Select the appropriate protocol based on your available electrophile and tolerance for side products.
Figure 1: Decision tree for selecting the optimal alkylation strategy.
Method A: Base-Mediated Direct Alkylation (
)
Best for: Alkyl halides (Bromides, Iodides) and Sulfonates (Tosylaes/Mesylates).[1]
Mechanism: Classical
The pKa of a primary sulfonamide (~10) allows deprotonation by carbonate bases.[1] However, the resulting secondary sulfonamide product is often more acidic (pKa ~8-9) and nucleophilic, leading to rapid second alkylation.[1]
Solution: Use Cesium Carbonate (
) in Acetonitrile (MeCN).[1] The "Cesium Effect" often enhances mono-selectivity due to the large cation size and solubility profile.[1]
Stoichiometry: Use a slight excess of the sulfonamide (1.2 – 1.5 equiv) relative to the alkyl halide, rather than the reverse.
Setup: Flame-dry a round-bottom flask and cool under
atmosphere.
Dissolution: Add Prop-2-ene-1-sulfonamide (1.2 equiv) and anhydrous MeCN. Stir until dissolved.
Base Addition: Add
(1.5 equiv) in a single portion. The suspension may turn slightly milky. Stir at Room Temperature (RT) for 15 minutes to facilitate initial deprotonation.
Electrophile Addition: Add the Alkyl Halide (1.0 equiv) dropwise (if liquid) or as a solution in minimal MeCN.
Reaction: Stir at RT to 50°C .
Critical: Do not exceed 60°C to prevent allyl isomerization.[1] Monitor by TLC or LCMS.[1]
Workup: Filter off the solid inorganic salts through a Celite pad. Rinse with EtOAc.[1]
Quench: Concentrate the filtrate. Redissolve in EtOAc and wash with 1M HCl (to remove unreacted amine if any, and neutralize) followed by Brine.
Purification: Flash column chromatography (Hexanes/EtOAc). The excess sulfonamide usually elutes much later than the mono-alkylated product due to high polarity.[1]
Method B: Mitsunobu Reaction
Best for: Alkylating with primary or secondary Alcohols .[1]
Mechanism: Activation of alcohol by phosphine/azodicarboxylate followed by
The Mitsunobu reaction is the most reliable method for ensuring mono-alkylation . The reaction conditions (neutral pH initially) and the mechanism prevent the formation of the bis-alkylated species because the secondary sulfonamide product is too sterically hindered and insufficiently nucleophilic to re-enter the catalytic cycle under standard conditions.
or Hexanes/EtOAc (9:1) to precipitate out the bulk of before column chromatography.
Method C: Manganese-Catalyzed Borrowing Hydrogen
Best for: "Green" chemistry applications, large scale, or when avoiding alkyl halides/Mitsunobu reagents is desired.[1]
Mechanism: Alcohol dehydrogenation to aldehyde
Recent advances (see ACS Catalysis and J. Org.[1] Chem refs) utilize Mn(I) pincer complexes to catalyze this reaction.[1][4] This method generates water as the only byproduct.[5]
Glovebox/Schlenk: In an inert atmosphere, combine Sulfonamide, Alcohol, Catalyst, and Base in a sealed tube.
Reaction: Heat to 100–120°C for 12–24 hours.
Warning: High temperature poses a higher risk of allyl isomerization. This method is best for substrates where the allyl group is robust or if the catalyst is known to be non-isomerizing.
Workup: Cool, filter through silica, and concentrate.
Reed-Berendt, B. G., & Morrill, L. C. (2019).[1][6] Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Journal of Organic Chemistry, 84(6), 3715–3724. Link
General Sulfonamide Alkylation Reviews
Organic Chemistry Portal.[1] Sulfonamide Synthesis by Alkylation. Link
pKa and Structural Analysis
Perlovich, G. L., et al. (2019).[7] Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. Chemical Science. Link
Allyl Sulfonamide Data
PubChem Compound Summary for CID 14028213, Prop-2-ene-1-sulfonamide.[1] Link
The Strategic Synthesis of Polycyclic Imines via Ene-Sulfonamide Radical Cyclization: An Application Note and Protocol
Introduction: The Architectural Significance of Polycyclic Imines in Modern Chemistry Polycyclic imines and their N-heterocyclic analogues represent a cornerstone of modern medicinal chemistry and natural product synthes...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Architectural Significance of Polycyclic Imines in Modern Chemistry
Polycyclic imines and their N-heterocyclic analogues represent a cornerstone of modern medicinal chemistry and natural product synthesis.[1][2] Their rigid, three-dimensional structures are pharmacophores found in a vast array of biologically active alkaloids and have been incorporated into numerous FDA-approved drugs.[3][][5][6][7] The prevalence of these scaffolds in pharmaceuticals underscores the critical need for robust and efficient synthetic methodologies to access novel and diverse molecular architectures for drug discovery programs.[8][9]
While classical methods such as the Pictet-Spengler,[10][11][12][13][14] Povarov (aza-Diels-Alder),[15][16][17][18][19][20][21][22] and other cycloaddition reactions provide powerful avenues to these structures, the intramolecular radical cyclization of ene-sulfonamides has emerged as a particularly strategic approach.[23][24][25] This methodology offers a unique pathway for the construction of fused and spirocyclic imine systems under mild, reductive conditions, often with excellent control over ring size and substitution.[23][26] The transformation leverages the stability of the sulfonamide group as a precursor, which is ultimately cleaved to unveil the desired imine functionality.[23]
This application note provides a detailed technical guide for researchers, chemists, and drug development professionals on the synthesis of polycyclic imines from ene-sulfonamides. We will delve into the mechanistic underpinnings of this transformation, provide a field-proven experimental protocol for a tin-hydride mediated cyclization, discuss the scope and limitations of the reaction, and explore its applications in the synthesis of complex molecular frameworks.
Reaction Landscape: Mechanistic Insights and Strategic Considerations
The core of this synthetic strategy lies in a radical-mediated cyclization followed by a β-elimination of a sulfonyl radical.[23][24] The general transformation can be visualized as a two-stage process:
Radical Initiation and Cyclization: The reaction is initiated by the generation of a radical species, typically through the homolytic cleavage of a carbon-halogen bond by a radical initiator such as tributyltin radical (Bu₃Sn•), which is formed from tributyltin hydride (Bu₃SnH) and an initiator like azobisisobutyronitrile (AIBN).[23][27] This initial radical then undergoes an intramolecular addition to the alkene of the ene-sulfonamide moiety. The regioselectivity of this cyclization (e.g., 5-exo, 6-exo, or 7-exo) is governed by the structure of the tether connecting the radical precursor and the alkene.[23]
β-Elimination and Imine Formation: The cyclization event produces an α-sulfonamidoyl radical intermediate.[23] This intermediate readily undergoes a β-fragmentation, eliminating a stable phenylsulfonyl radical (PhSO₂•) to form the thermodynamically favorable carbon-nitrogen double bond of the polycyclic imine.[23] The resulting imine is often stable enough for isolation and purification by standard chromatographic techniques.[23][28]
The causality behind this experimental design is elegant: a stable and readily accessible sulfonamide is used to orchestrate a complex ring-forming cascade, only to be jettisoned in the final step to reveal the desired imine product. This "traceless" use of the sulfonyl group is a key advantage of the methodology.
This protocol is a representative procedure for the synthesis of a polycyclic imine from an ene-sulfonamide precursor bearing a halide radical initiator.
Materials and Reagents:
Ene-sulfonamide precursor (1.0 equiv)
Tributyltin hydride (Bu₃SnH) (1.1 - 1.5 equiv)
Azobisisobutyronitrile (AIBN) (0.1 - 0.2 equiv)
Anhydrous toluene or benzene
Argon or Nitrogen gas supply
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Syringe pump
Silica gel for flash chromatography (230-400 mesh)[29]
Solvents for chromatography (e.g., hexanes, ethyl acetate, triethylamine)
Safety Precautions:
Tributyltin hydride is toxic and should be handled with extreme care in a well-ventilated fume hood. [30][31][32][33] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty nitrile gloves.[32]
Organotin compounds can be absorbed through the skin.[33] Avoid all contact.
AIBN is a potentially explosive solid and should be handled with care. Avoid grinding or subjecting it to shock.
The reaction should be conducted under an inert atmosphere (argon or nitrogen) to prevent oxidation of the radical intermediates.
Step-by-Step Procedure:
Reaction Setup:
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the ene-sulfonamide precursor (e.g., 0.5 mmol, 1.0 equiv).
Dissolve the precursor in a minimal amount of anhydrous toluene (e.g., 50 mL for a 0.5 mmol scale, resulting in a ~0.01 M solution).
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
Reagent Preparation:
In a separate flame-dried flask, prepare a solution of tributyltin hydride (1.1 - 1.5 equiv) and AIBN (0.1 - 0.2 equiv) in anhydrous toluene (e.g., 10 mL).
Degas this solution with argon or nitrogen.
Reaction Execution:
Heat the solution of the ene-sulfonamide precursor to reflux (typically 80-110 °C, depending on the solvent).
Using a syringe pump, add the solution of tributyltin hydride and AIBN to the refluxing solution of the precursor over a period of several hours (e.g., 4-6 hours). The slow addition is crucial to maintain a low concentration of the tin hydride, which minimizes premature reduction of the initial radical precursor.[23]
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.
Reaction Monitoring and Workup:
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
Once the reaction is complete, cool the mixture to room temperature.
Concentrate the reaction mixture under reduced pressure to remove the solvent.
Purification:
The crude product can be purified by flash column chromatography on silica gel.[23][29]
Expert Tip: Imines can sometimes be sensitive to acidic silica gel, leading to decomposition.[28] It is often beneficial to pre-treat the silica gel with a small amount of triethylamine (e.g., 1-2% v/v in the eluent system) to neutralize acidic sites.[28]
A typical eluent system would be a gradient of ethyl acetate in hexanes.
Collect the fractions containing the desired product and concentrate them under reduced pressure to yield the purified polycyclic imine.
Data Presentation: Scope and Yields
The radical cyclization of ene-sulfonamides is a versatile reaction applicable to the formation of various ring sizes. The following table summarizes representative examples from the literature, showcasing the scope of this transformation.
While the tin-hydride mediated method is robust and well-established, concerns over the toxicity and removal of tin byproducts have driven the development of alternative methodologies. Photoredox catalysis, in particular, has emerged as a powerful, "greener" alternative for generating radical intermediates under mild conditions.[34][35] Recent studies have shown that organic dyes or metal complexes can, upon irradiation with visible light, initiate similar radical cyclizations, obviating the need for stoichiometric tin reagents.[34][35]
Figure 2. Experimental Workflow.
Conclusion
The synthesis of polycyclic imines through the radical cyclization of ene-sulfonamides represents a powerful and strategic tool for synthetic and medicinal chemists. This method allows for the construction of complex N-heterocyclic scaffolds from readily available starting materials under relatively mild conditions. The provided protocol, grounded in established literature, offers a reliable starting point for researchers looking to explore this chemistry. As the field continues to evolve, the integration of modern catalytic methods, such as photoredox catalysis, will further enhance the utility and accessibility of this important transformation, paving the way for the discovery of new therapeutics and functional molecules.
References
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Exposome-Explorer. (2005, October 10). Tributyltin Hydride MSDS. Retrieved from [Link]
Gelest, Inc. (2015, February 19). TRI-n-BUTYLTIN HYDRIDE Safety Data Sheet. Retrieved from [Link]
Neel, A. J., Garg, N. K., & Houk, K. N. (2014). Dual C–H Functionalization of N-Aryl Amines: Synthesis of Polycyclic Amines via an Oxidative Povarov Approach. Organic Letters, 16(10), 2700-2703. [Link]
Maji, M., & Mandal, T. (2021). Photoredox Autocatalysis: Towards a Library of Generally Applicable Sulfonamide Reductive Photocatalysts. ChemRxiv. [Link]
Grokipedia. (n.d.). Povarov. Retrieved from [Link]
Jamison, C. R., & Stephenson, C. R. J. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 12(10), 6047-6054. [Link]
Der Pharma Chemica. (2025, October 28). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Retrieved from [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013-2023). Journal of Medicinal Chemistry. [Link]
Buchler GmbH. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
Taylor, M. S., & Jacobsen, E. N. (2006). Enantioselective Formal Aza-Diels–Alder Reactions of Enones with Cyclic Imines Catalyzed by Primary Aminothioureas. Journal of the American Chemical Society, 128(49), 15982-15983. [Link]
Grokipedia. (n.d.). Povarov reaction. Retrieved from [Link]
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Retrieved from [Link]
Brogi, S., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 765. [Link]
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]
Li, A. Y. (n.d.). Acid-Free Aza Diels−Alder Reaction of Danishefsky's Diene with Imines. Retrieved from [Link]
ResearchGate. (2025, September 1). Diastereoselective intramolecular cyclization/Povarov reaction cascade for the one-pot synthesis of polycyclic quinolines. Retrieved from [Link]
DSpace@MIT. (n.d.). Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. Application in. Retrieved from [Link]
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Application of the aza-Diels–Alder reaction in the synthesis of natural products. Retrieved from [Link]
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Journal of Science and Technology. (2022, May 21). Significance of Povarov Reaction in Organic synthesis: An overview. Retrieved from [Link]
Zhang, H., Hay, E. B., Geib, S. J., & Curran, D. P. (2013). Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. Journal of the American Chemical Society, 135(44), 16610-16617. [Link]
Chebanov, V. A., et al. (2021). Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines. The Journal of Organic Chemistry, 86(15), 10323-10334. [Link]
ResearchGate. (2025, August 6). ChemInform Abstract: Radical Cyclizations of Cyclic Ene Sulfonamides Occur with β-Elimination of Sulfonyl Radicals to Form Polycyclic Imines. Retrieved from [Link]
Zhang, H., Hay, E. B., Geib, S. J., & Curran, D. P. (2013). Radical Cyclizations of Cyclic Ene Sulfonamides Occur with β-Elimination of Sulfonyl Radicals to Form Polycyclic Imines. Journal of the American Chemical Society, 135(44), 16610-16617. [Link]
SCIRP. (2019). Efficient Solvent-Free Preparation of Imines, and Their Subsequent Oxidation with m-CPBA to Afford Oxaziridines. Retrieved from [Link]
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Columbia Academic Commons. (n.d.). Part I. Radical Cyclizations Mediated by Transition Metal Hydrides. Retrieved from [Link]
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Scilit. (n.d.). Preparation and intramolecular radical cyclization of some cyclic N-sulfonylenamines. Retrieved from [Link]
PubMed. (2013, November 6). Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines. Retrieved from [Link]
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Semantic Scholar. (2013, September 1). [PDF] Catalytic Methods for Imine Synthesis. Retrieved from [Link]
Al-Ostoot, F. H., et al. (2022). Therapeutical Potential of Imines; Synthesis, Single Crystal Structure, Computational, Molecular Modeling, and ADMET Evaluation. Molecules, 27(6), 1936. [Link]
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ResearchGate. (2015, December 28). Is it possible to purify imine using column chromatography?. Retrieved from [Link]
ResearchGate. (n.d.). Structure of clinically used imine group-containing drugs. Retrieved from [Link]
Reddit. (2022, July 25). What are some typical uses of imine containing molecules?. Retrieved from [Link]
Application Note: Electrochemical Radical Cascade Cyclization of Allylsulfonamides
Executive Summary This application note details the electrochemical radical cascade cyclization of allylsulfonamides , a robust method for synthesizing sultams (cyclic sulfonamides). Sultams are privileged pharmacophores...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the electrochemical radical cascade cyclization of allylsulfonamides , a robust method for synthesizing sultams (cyclic sulfonamides). Sultams are privileged pharmacophores found in anti-inflammatory (e.g., Ampiroxicam) and antiviral therapeutics.
Traditionally, generating the key nitrogen-centered radical (sulfonamidyl radical) required stoichiometric strong oxidants (e.g., PhI(OAc)₂, peroxides) or expensive transition metal catalysts. This electrochemical protocol utilizes anodic oxidation to generate these radicals directly from N-H bonds under mild conditions.
Key Advantages:
Green Chemistry: Electrons serve as the oxidant; H₂ is the primary byproduct.
Atom Economy: Eliminates the need for heavy metal oxidants.
Scalability: Operates in simple undivided cells using constant current (CCE).
Mechanistic Insight: The PCET Pathway
Understanding the mechanism is critical for troubleshooting. The reaction does not proceed via simple electron transfer; it relies on Proton-Coupled Electron Transfer (PCET) .[1]
The Mechanism[2][3][4][5][6][7][8]
Activation: The sulfonamide forms a hydrogen-bonding complex with a base (often the electrolyte anion, e.g., Acetate).
Anodic Oxidation: This complex lowers the oxidation potential, allowing the anode to remove an electron while the base simultaneously accepts a proton. This generates the sulfonamidyl radical (N[2]•) .
Cyclization: The electrophilic N-radical attacks the pendant alkene (5-exo or 6-endo cyclization), forming a carbon-centered radical.
Termination: The carbon radical is further oxidized to a carbocation (which eliminates a proton to form a double bond) or trapped by nucleophiles/radicals depending on specific conditions.
Pathway Visualization
Figure 1: The Proton-Coupled Electron Transfer (PCET) mechanism allows for the generation of N-radicals at accessible potentials, avoiding substrate over-oxidation.
Critical Parameters & Experimental Design
Success depends on three variables: Solvent, Electrolyte, and Electrode Material.
A. Solvent System: The Role of HFIP
Hexafluoroisopropanol (HFIP) is the "magic solvent" for this transformation.
Stabilization: HFIP stabilizes the radical cation intermediates via strong H-bonding.
Passivation Prevention: It helps solubilize polymeric byproducts that often foul electrodes.
Recommendation: Use HFIP:MeCN (1:1) or HFIP:DCM . Pure MeCN often leads to lower yields due to electrode fouling.
B. Electrolyte/Base
The electrolyte must often double as a base to facilitate the PCET mechanism.
nBu₄NOAc (Tetrabutylammonium Acetate): The gold standard. The acetate anion acts as the proton acceptor during oxidation.
nBu₄NPF₆ + NaOPiv: Alternative if acetate interferes with specific substrates.
C. Electrode Configuration
Anode (Working):Graphite Felt (GF) or Reticulated Vitreous Carbon (RVC) .
Why? High surface area reduces local current density, preventing over-oxidation and minimizing fouling.
Cathode (Counter):Platinum (Pt) plate or Nickel foam.
Why? Efficient hydrogen evolution (HER) is required to balance the circuit.
Standard Operating Procedure (SOP)
Objective: Synthesis of a 5-membered benzosultam from N-allyl-benzenesulfonamide.
Power Supply: Potentiostat or DC Power Source (e.g., IKA ElectraSyn or standard benchtop supply).
Reaction Vessel: 10 mL Undivided Cell (Glass vial with cap tailored for electrodes).
Electrodes: Graphite Felt (10 mm x 15 mm x 3 mm) and Pt Plate (10 mm x 15 mm).
Step-by-Step Protocol
Substrate Preparation:
Weigh 0.3 mmol of the allylsulfonamide substrate into the reaction vial.
Add 0.6 mmol (2.0 equiv) of nBu₄NOAc . Note: This serves as both electrolyte and base.
Solvent Addition:
Add 4.0 mL of solvent mixture (HFIP:CH₂Cl₂ = 1:1 v/v ).
Add a magnetic stir bar.
Cell Assembly:
Attach the Graphite Felt (Anode) and Pt Plate (Cathode) to the vial cap/holders.
Crucial: Ensure electrodes are parallel and submerged but not touching (gap ~2-3 mm).
Seal the vial (reaction can typically be run under air, but N₂ atmosphere is preferred for reproducibility).
Electrolysis:
Set stirring to 600 rpm .
Apply Constant Current (CCE) of 5 mA (Current Density ~ 3-5 mA/cm² based on geometric area).
Calculate theoretical charge (
). For 0.3 mmol, run until 2.2 - 2.5 F/mol of charge is passed.
Time Calculation:
.
Approximate time: ~3 to 4 hours.
Workup:
Disconnect power. Remove electrodes and rinse with DCM into the vial.
Concentrate the reaction mixture under reduced pressure to remove HFIP (recyclable).
Redissolve residue in EtOAc, wash with H₂O (to remove ammonium salts), dry over Na₂SO₄.
Purify via Silica Gel Column Chromatography.
Data Presentation & Troubleshooting
Comparative Electrode Efficiency
Data derived from optimization of N-allyl-4-methylbenzenesulfonamide cyclization.
Electrode (Anode)
Yield (%)
Observations
Graphite Felt
88%
Clean conversion, no fouling.
Platinum Plate
45%
Significant electrode passivation (black film).
Glassy Carbon
62%
Slower kinetics; required higher voltage.
RVC (100 PPI)
85%
Comparable to Graphite Felt; brittle to handle.
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Voltage Spikes (>10V)
Electrode Passivation
Switch to Graphite Felt; Increase HFIP ratio; Clean cathode (sonicate in dilute HNO₃).
Low Conversion
Insufficient Current/Charge
Increase charge to 3.0 F/mol; Check electrical connections.
Complex Mixture
Over-oxidation
Reduce current (mA); Monitor TLC every 30 mins; Stop exactly at 2.0-2.2 F.
Starting Material Recovery
Wet Solvent/Electrolyte
Dry nBu₄NOAc (hygroscopic); Use anhydrous DCM.
Workflow Visualization
Figure 2: Operational workflow for the batch electrolysis of allylsulfonamides.
References
Mechanistic Foundation & Benzosultams:
Onomura, O. et al. "Electrochemical Generation of Sulfonamidyl Radicals via Anodic Oxidation of Hydrogen Bonding Complexes: Applications to Electrosynthesis of Benzosultams." JACS Au, 2021.
[Link]
Bridged/Fused Ring Systems:
Xu, H.C. et al. "Electrosynthesis of bridged or fused sulfonamides through complex radical cascade reactions."[3][4] Chemical Science, 2023.[3]
[Link]
General Review on Amidyl Radicals:
Stahl, S. S. et al. "Electrochemical Oxidation of Amides: A Review." Chemical Reviews, 2018. (Contextual grounding for N-centered radicals).
[Link]
Green Chemistry Context:
Moeller, K. D. "Synthetic Applications of Anodic Electrochemistry." Tetrahedron, 2000.
[Link]
Technical Support Center: Improving the Yield of Allylsulfonamide Cross-Metathesis
Welcome to the technical support center for allylsulfonamide cross-metathesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for allylsulfonamide cross-metathesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. Allylsulfonamides, while privileged substrates, can present unique challenges. This resource consolidates field-proven insights and published data to help you maximize your reaction yields and purity.
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered during allylsulfonamide cross-metathesis in a direct question-and-answer format.
Q1: My reaction yield is low or the reaction is not progressing to completion. What are the common causes and how can I fix this?
Low yield is a multifaceted problem often stemming from a combination of factors. The key is to systematically identify and address the root cause.
Potential Causes & Solutions:
Suboptimal Catalyst Selection: The choice of catalyst is paramount. While many ruthenium-based catalysts exist, their performance varies significantly with different substrates. Vinyl and allyl sulfonamides are electron-deficient, which places specific demands on the catalyst.[1][2]
Solution: For allylsulfonamides, second-generation Hoveyda-Grubbs type catalysts (like Hoveyda-Grubbs II) and their nitro-analogues are often the most effective, providing a good balance of high activity and stability.[1][3] If your substrates are sterically demanding, consider catalysts with smaller ligands.[4][5]
Incorrect Reaction Conditions: Metathesis reactions are sensitive to solvent, temperature, and concentration.
Solution:
Solvent: Dichloromethane (DCM) is a well-established solvent of choice for sulfonamide cross-metathesis.[1][2] Other non-polar, weakly coordinating solvents like toluene or benzene can also be effective, especially if higher temperatures are needed, but optimization is required.[6]
Temperature: Most modern catalysts initiate efficiently at room temperature or with gentle heating (e.g., 40°C).[4] Excessively high temperatures can accelerate catalyst decomposition, leading to the formation of ruthenium hydride species that promote unwanted isomerization side reactions.[7][8]
Concentration: Cross-metathesis requires concentrated solutions to favor the intermolecular reaction over competing intramolecular pathways.[4][5]
Catalyst Decomposition or Inhibition: Ruthenium carbenes can be deactivated by impurities or coordinating functional groups on the substrate.
Solution:
Purity: Ensure all substrates and solvents are rigorously purified. Solvents should be deoxygenated and free of peroxides.[5] Some commercial grades of DCM contain alkene stabilizers which must be removed.[9]
Functional Groups: While modern catalysts have excellent functional group tolerance, strongly coordinating groups like unprotected amines or certain heterocycles can chelate to the ruthenium center and inhibit catalysis.[10] If suspected, protection of these groups may be necessary.
Inefficient Gaseous Byproduct Removal: Most cross-metathesis reactions involving terminal alkenes produce ethylene gas.[11]
Solution: According to Le Châtelier's principle, removing ethylene will drive the reaction equilibrium towards the products. This can be achieved by gently bubbling an inert gas (like argon or nitrogen) through the reaction mixture or by performing the reaction under a vacuum.[4][5]
Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and solve low-yield issues.
Caption: A step-by-step decision tree for troubleshooting low yields.
Q2: I'm observing significant homodimerization of my coupling partner. How can I suppress this side reaction?
Homodimerization is a common competing pathway in cross-metathesis where an olefin reacts with itself instead of the intended partner.[11]
Cause: This is particularly problematic when one of the coupling partners is a "Type I" olefin (in the Grubbs classification), which tends to homodimerize rapidly.[1][2]
Solutions:
Use an Excess of One Reagent: The most common and effective strategy is to use an excess (typically 1.5 to 2 equivalents) of one of the olefins.[2] To minimize waste, the less expensive or more easily separable partner should be used in excess. In the context of allylsulfonamide synthesis, the sulfonamide itself is often used in excess as its self-metathesis is generally not observed.[2]
Slow Addition: If using an excess is not feasible, slowly adding one of the coupling partners to the reaction mixture can maintain its low concentration, thereby disfavoring the second-order homodimerization reaction relative to the cross-metathesis reaction.
Visualizing the Competing Pathways
Caption: Competition between desired cross-metathesis and unwanted self-metathesis.
Q3: My product is contaminated with isomers. What causes this and how can I prevent it?
The appearance of double bond isomers in your product is a sign of a secondary reaction pathway that is detrimental to yield and purity.
Cause: This phenomenon is typically caused by the decomposition of the primary ruthenium metathesis catalyst into ruthenium hydride (Ru-H) species. These hydrides are effective catalysts for olefin isomerization, migrating the double bond along the carbon chain.[7][8][11] This decomposition is often accelerated by higher temperatures or impurities.
Solutions:
Lower the Reaction Temperature: Since heat accelerates catalyst decomposition, running the reaction at a lower temperature (e.g., room temperature instead of 40-60°C) can significantly suppress isomerization.[7]
Use Additives: Certain additives can scavenge the Ru-H species or inhibit their formation.
Phenol: Has been shown to be effective in suppressing isomerization in some systems, particularly with Grubbs II catalyst.[7] However, it can sometimes negatively affect the yield with Hoveyda-Grubbs II, so its use should be evaluated carefully.[7]
1,4-Benzoquinone: Can also suppress isomerization, but often at the cost of reducing the overall rate of metathesis.[7]
Choose a More Stable Catalyst: Some newer generation catalysts are specifically designed to be more resistant to decomposition and the formation of hydride species.[11]
Q4: How do I effectively remove the residual ruthenium catalyst from my final product?
Complete removal of the ruthenium catalyst is a critical challenge, especially in pharmaceutical applications where metal contamination limits are extremely low (e.g., <5 ppm).[12]
Cause: Ruthenium byproducts formed during the reaction can be colored, paramagnetic, and have similar polarity to the desired product, making them difficult to remove by standard silica gel chromatography.[12]
Solutions & Protocols:
Isocyanide Scavenging: This is a rapid and highly effective method.
Protocol: After the reaction is complete (as determined by TLC or LC-MS), add a polar isocyanide scavenger (e.g., a carboxylate-functionalized isocyanide) to the crude reaction mixture. Stir for 30-60 minutes at room temperature. The scavenger reacts with the ruthenium species to form a highly polar complex that is easily removed by a short silica gel plug.[13]
DMSO Treatment: A simple and cost-effective method.
Protocol: To the crude reaction mixture, add 50 molar equivalents of DMSO (relative to the catalyst) and silica gel (approx. 4g per 0.01 mmol of catalyst). Stir the slurry at room temperature for 12 hours before filtering and concentrating for purification.[12]
Functionalized Vinyl Ether Quenching: Commercially available vinyl ethers can deactivate and sequester ruthenium species.[12]
Part 2: Frequently Asked Questions (FAQs)
Q1: Which type of catalyst is best for allylsulfonamide cross-metathesis?
For most allylsulfonamide and vinyl sulfonamide cross-metathesis reactions, second-generation Hoveyda-Grubbs catalysts (e.g., M720, M730 series) and their nitro-analogue (M731) are the recommended starting point.[1][3][4] These catalysts exhibit high activity towards electron-deficient olefins and are more stable than the corresponding Grubbs second-generation catalysts, leading to cleaner reactions and lower catalyst loadings.[1]
Catalyst Type
Common Name
Key Characteristics
Hoveyda-Grubbs II
HG-II
High activity, good stability, excellent for electron-deficient olefins. General-purpose workhorse.[1][4]
Nitro-Hoveyda-Grubbs II
Nitro-Grela
Even faster initiation and higher activity than HG-II, particularly useful for challenging substrates.[1][11]
Grubbs II
G-II
High activity but can be less stable than HG-II, sometimes leading to more side products.
Stewart-Grubbs
S-G
Effective for hindered substrates and can show different selectivity profiles.[6]
Q2: What are the optimal solvent and temperature?
The standard and most frequently successful conditions are DCM as the solvent at temperatures between room temperature (20-25°C) and 40°C .[1][4] DCM is preferred due to its ability to dissolve a wide range of substrates and its weak coordination to the catalyst.[4] Starting at room temperature is always advisable. If the reaction is sluggish, gentle heating to 40°C can increase the rate. Avoid higher temperatures unless necessary, to minimize catalyst decomposition and isomerization.[7]
Q3: How does the structure of the reactants affect the reaction?
Steric Hindrance: As with most catalytic reactions, increasing steric bulk near the double bond on either the allylsulfonamide or the coupling partner will slow down the reaction rate. For highly hindered substrates, a higher catalyst loading (e.g., increasing from 2.5 mol% to 5 mol%) or switching to a catalyst with less bulky ligands may be required to achieve good yields.[1][2][4]
Electronic Effects: Allylsulfonamides are considered electron-deficient olefins, which makes them suitable partners for cross-metathesis. However, additional strong electron-withdrawing groups near the alkene can further decrease reactivity.[14]
N-Substitution: In studies with vinyl sulfonamides, it was observed that N-monosubstituted sulfonamides sometimes required higher catalyst loadings (e.g., 5 mol%) to achieve yields comparable to their N,N-disubstituted counterparts.[1][2]
Q4: How can I monitor the progress of my reaction?
Regularly monitoring the reaction is crucial for determining the optimal reaction time and preventing the formation of degradation products.
Methodology:
Sampling: In an inert atmosphere, carefully withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
Quenching: Immediately quench the catalyst activity in the aliquot by adding a few drops of ethyl vinyl ether. This prevents further reaction outside the flask.
Analysis: The quenched sample can be analyzed by:
Thin-Layer Chromatography (TLC): The fastest and most convenient method for qualitative monitoring of the consumption of starting materials and the appearance of the product spot.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides quantitative information by integrating signals corresponding to the starting material and product.[16] An internal standard can be used for precise yield calculation.[1]
Mass Spectrometry (LC-MS or GC-MS): Confirms the mass of the desired product and can help identify side products.[16][17]
References
Woźniak, Ł., Rajkiewicz, A. A., Monsigny, L., Kajetanowicz, A., & Grela, K. (2020). Preparation of Functionalized α,β-Unsaturated Sulfonamides via Olefin Cross-Metathesis. Organic Letters, 22(13), 4970–4973. [Link]
ACS Publications. (2020). Preparation of Functionalized α,β-Unsaturated Sulfonamides via Olefin Cross-Metathesis. Organic Letters. [Link]
Lin, Y. A., Chalker, J. M., & Davis, B. G. (2010). Olefin Cross-Metathesis on Proteins: Investigation of Allylic Chalcogen Effects and Guiding Principles in Metathesis Partner Selection. Journal of the American Chemical Society. [Link]
University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]
Galan, B. R., Kalbarczyk, K. P., Szczepankiewicz, S., Keister, J. B., & Diver, S. T. (2007). A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Organic Letters, 9(7), 1203–1206. [Link]
Longdom Publishing. (2013). Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. Organic Chemistry: Current Research. [Link]
Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). Journal of the American Chemical Society. [Link]
Apeiron Synthesis. (2025). Cross-Metathesis Powered by Apeiron Synthesis Catalyst. [Link]
ResearchGate. (2025). Allyl Sulfides Are Privileged Substrates in Aqueous Cross-Metathesis: Application to Site-Selective Protein Modification. [Link]
Chatterjee, A. K., Choi, T.-L., Sanders, D. P., & Grubbs, R. H. (2003). Recent Developments in Olefin Cross-Metathesis. Angewandte Chemie International Edition. [Link]
ResearchGate. Solvent screening on cross metathesis of 9-decenoate with allyl cyanide. [Link]
Lin, Y. A., Chalker, J. M., & Davis, B. G. (2010). The allylic chalcogen effect in olefin metathesis. Beilstein Journal of Organic Chemistry. [Link]
RSC Publishing. (2024). Solvent influence on the mechanism of a mechanochemical metal-halide metathesis reaction. RSC Mechanochemistry. [Link]
Moon, S., Hwang, S., Park, H., & Lee, J. (2020). Cross-Metathesis of Methallyl Halides: Concise Enantioselective Formal Total Synthesis of (–)-Presphaerene. Frontiers in Chemistry. [Link]
Nyandoro, A. T., & Jonnalagadda, S. B. (2015). Styrene Cross-metathesis Using Low Catalyst Concentrations. Organic & Medicinal Chemistry International Journal. [Link]
Thieme Chemistry. (2018). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. [Link]
ResearchGate. (2020). Preparation of Functionalized α,β-Unsaturated Sulfonamides via Olefin Cross-Metathesis. [Link]
Purdue e-Pubs. Mass Spectrometry for Reaction Monitoring and Reaction Acceleration. [Link]
Reddit. (2022). issues with olefin metathesis. r/Chempros. [Link]
Removing tin residues from allylsulfonamide radical cyclizations
Technical Support Center: Tin Residue Removal Topic: Purification Strategies for Allylsulfonamide Radical Cyclizations Welcome to the Radical Chemistry Purification Support Center Case ID: TIN-CLEANUP-001 Status: Open Se...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Tin Residue Removal
Topic: Purification Strategies for Allylsulfonamide Radical Cyclizations
Welcome to the Radical Chemistry Purification Support Center
Case ID: TIN-CLEANUP-001
Status: Open
Severity: High (Toxicity/Purity Concern)
Executive Summary:
You are performing a radical cyclization of an
-allylsulfonamide using tributyltin hydride (). While the cyclization to form the pyrrolidine or piperidine core is successful, you are encountering difficulty removing the stoichiometric organotin residues (). Standard flash chromatography is often insufficient because tributyltin residues can "streak" or co-elute with moderately polar sulfonamides.
This guide provides three field-verified protocols to reduce tin levels from >10,000 ppm to <50 ppm.
Safety & Compliance Alert
Warning: Organotin compounds (especially tributyltin) are potent endocrine disruptors and marine pollutants.
Handling: All tin waste must be segregated into specific "Heavy Metal/Organotin" waste streams. Do not dispose of in general organic waste.
Toxicity:
and its halides are readily absorbed through the skin. Double-gloving (Nitrile) is mandatory.
Module 1: The Potassium Fluoride (KF) / Silica Protocol
Best For: Large scale reactions (>1g) and acid-sensitive sulfonamides.
Mechanism: Fluoride ions have a high affinity for tin (
bond strength is very high). The KF/Silica matrix converts soluble tributyltin halides into insoluble polymeric tributyltin fluorides, which remain on the baseline during filtration or chromatography.
Preparation of KF-Silica (10% w/w)
Dissolve Potassium Fluoride (KF) (10 g) in water (approx. 20 mL).
Add Silica Gel (90 g, standard 40-63
flash grade) to the solution.
Mix thoroughly until a loose slurry forms.
Remove water under reduced pressure (Rotavap) at 60°C until a free-flowing white powder is obtained.
Note: This powder can be stored indefinitely in a sealed container.
Execution Protocol
Concentrate: Evaporate your reaction mixture to remove the bulk of the benzene/toluene solvent.
Load: Dissolve the crude residue in a minimum amount of Ether or DCM.
Treat: Add the KF-Silica powder to your crude solution.
Ratio: Use ~2g of KF-Silica per 1 mmol of tin reagent used.
Stir: Stir the suspension vigorously at room temperature for 12–16 hours .
Visual Check: The silica may clump slightly as tin fluorides precipitate onto the surface.
Filter: Filter the suspension through a pad of Celite or a coarse sintered glass funnel.
Wash: Wash the filter cake with EtOAc to recover your sulfonamide product.
Proceed: Evaporate the filtrate. The tin residue is now largely removed.[1] Proceed to standard flash chromatography if high purity (>99%) is required.
Module 2: The DBU / Iodine Titration
Best For: Rapid cleanup of non-alkene containing products (or products with electron-deficient alkenes).
Caution: Iodine can react with electron-rich alkenes. Since your product is a cyclized sulfonamide (likely a pyrrolidine), this is usually safe unless you have sensitive unsaturation remaining.
Mechanism
Iodine converts the tin species to tributyltin iodide (
). DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) forms an insoluble complex with the tin iodide.
Execution Protocol
Dissolve: Dissolve crude reaction mixture in Diethyl Ether (wet ether is preferred as trace water helps precipitation).
Titrate: Add a solution of Iodine (
) in ether dropwise.
Endpoint: Stop when a faint pink/orange color persists (indicating excess
, meaning all and bonds are consumed).
Precipitate: Add DBU (1.5 equivalents relative to tin) slowly.
Observation: A white precipitate (DBU-hydroiodide/tin complex) will form immediately.
Filter: Filter through a short plug of silica gel.
Elute: Wash the plug with ether. The tin complex stays on the silica; your sulfonamide elutes.
Module 3: Silver Nitrate Impregnated Silica
Best For: "Impossible" separations where the product and tin co-elute on standard silica.
Mechanism: Silver ions (
) form -complexes with trace alkenes or weak interactions with the halides on the tin, significantly altering the retention time of the tin residues relative to the sulfonamide.
Preparation (10% AgNO3/SiO2)
Dissolve Silver Nitrate (
) (2 g) in Acetonitrile (20 mL).
Add Silica Gel (20 g).
Mix and remove solvent on a Rotavap (shield from light with foil).
Activation: Dry in an oven at 120°C for 4 hours.
Execution Protocol
Pack a flash column with 90% standard silica and a top layer (10-15%) of the prepared
-Silica.
Run your column with your standard Hexane/EtOAc gradient.
Result: The lipophilic tin residues will be held back significantly by the silver layer, allowing the polar sulfonamide to elute cleanly.
Troubleshooting & FAQ
Symptom
Probable Cause
Corrective Action
NMR shows broad peaks at 0.8–1.5 ppm
Residual alkyl-tin species.
Perform a partition wash: Dissolve product in Acetonitrile and wash with Hexane (x3). Tin prefers Hexane; Sulfonamides prefer MeCN.
Product yield is low after KF treatment
Product adsorption to silica.
The sulfonamide might be too polar. Switch to the DBU/Iodine method (Module 2) which uses less silica.
Reaction stalled
Tin hydride quality.
If the radical cyclization failed, you have unreacted . This is harder to remove than . Use Module 2 (Iodine) to oxidize it first.
White precipitate in final product
Leaching DBU salts.
If using Module 2, ensure you wash the organic phase with 1M HCl (if your amine is protected) or saturated to remove excess DBU.
Decision Matrix: Which Method?
References
Harrowven, D. C.; Guy, I. L. "KF-Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds."[2][3][4][5] Chem. Commun., 2004 , 1968–1969.[3][4][5]
Harrowven, D. C.; Curran, D. P.; et al. "Potassium carbonate–silica: a highly effective stationary phase for the chromatographic removal of organotin impurities."[2][3] Chem. Commun., 2010 , 46, 6335–6337.[2]
Curran, D. P. "Fluorous Tin Hydrides: A New Family of Reagents for Use and Reuse in Radical Reactions."[6] J. Org.[1][3][6][7] Chem., 2000 , 65, 2007.[6][8] (Context on Fluorous alternatives).
Clive, D. L. J.; Wang, J. "A tin hydride designed to facilitate removal of tin species from products of stannane-mediated radical reactions."[1] J. Org.[1][3][6][7] Chem., 2002 , 67, 1192–1198.[1]
Technical Support Center: Optimizing Solvent Choice for Prop-2-ene-1-sulfonamide Reactions
Welcome to the Technical Support Center for Prop-2-ene-1-sulfonamide applications. This guide is designed for researchers, medicinal chemists, and process development scientists.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Prop-2-ene-1-sulfonamide applications. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions regarding solvent selection to help you optimize your reaction outcomes, improve yields, and minimize side-product formation.
Section 1: Fundamentals & General Considerations
This section covers the basic properties of Prop-2-ene-1-sulfonamide and foundational principles of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is Prop-2-ene-1-sulfonamide and what are its key physical properties?
Prop-2-ene-1-sulfonamide, also known as allylsulfonamide, is an organic compound with the molecular formula C₃H₇NO₂S.[1][2] It features a reactive allyl group and a sulfonamide moiety. Understanding its physical properties is the first step in selecting an appropriate solvent.
Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[1]
The negative LogP value indicates that Prop-2-ene-1-sulfonamide is a relatively polar molecule, suggesting higher solubility in polar solvents.[1][3]
Q2: How does the choice of solvent generally impact a reaction involving a sulfonamide?
The solvent plays a critical role in any chemical reaction by influencing several factors:
Solubility: Reactants must be sufficiently dissolved for the reaction to proceed efficiently in the homogeneous phase. Most organic molecules are soluble in organic solvents, but the polarity match is key.
Reactivity: Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction rate.[4][5] For instance, polar protic solvents can solvate and stabilize charged intermediates in S_N1 reactions, accelerating the rate.[4][5] Conversely, they can also stabilize nucleophiles through hydrogen bonding, potentially slowing down S_N2 reactions.[5][6]
Reaction Pathway: A solvent can influence the chemoselectivity or regioselectivity of a reaction by selectively stabilizing one transition state over another.[7]
Workup and Purification: The solvent's boiling point, miscibility with water, and ability to dissolve byproducts are crucial for efficient product isolation.[8]
Q3: What are the main classes of solvents I should consider, and what are their general properties?
Solvents are broadly classified based on their polarity and ability to donate a proton (protic vs. aprotic).
Solvent Class
Examples
Key Characteristics
Typical Applications
Polar Protic
Water (H₂O), Methanol (MeOH), Ethanol (EtOH)
High dielectric constant, capable of hydrogen bonding. Excellent at solvating both cations and anions.[4][5]
High dielectric constant, but cannot donate hydrogen bonds. Solvate cations well but not anions.[8]
S_N2 reactions, reactions requiring a strong, un-solvated nucleophile.
Non-Polar
Toluene, Hexane, Dichloromethane (DCM)
Low dielectric constant. Do not effectively solvate charged species.
Reactions with non-polar reactants, moisture-sensitive reactions.[8]
Section 2: Troubleshooting Solvent-Related Issues
This section provides a structured approach to diagnosing and solving common problems encountered in reactions with Prop-2-ene-1-sulfonamide where the solvent is a likely culprit.
Guide 1: Low or No Reaction Yield
A low yield is one of the most common issues. Before optimizing other parameters, ensure your solvent choice is appropriate.
(A) Problem: Poor Solubility of Starting Materials
Symptom: The reaction mixture is a heterogeneous slurry when it should be a clear solution.
Causality: If reactants are not in the same phase, the reaction rate will be severely limited by mass transfer between phases. Prop-2-ene-1-sulfonamide itself is polar, but other reactants (e.g., a non-polar amine or alkyl halide) may not be.
Solution Pathway:
Increase Polarity: If you are using a non-polar solvent like hexane or toluene, switch to a more polar aprotic solvent such as THF, MeCN, or DMF.[8]
Use a Co-solvent System: If a single solvent does not work, a mixture can be effective. For example, adding a small amount of DMSO to THF can significantly increase the solubility of polar salts without drastically changing the reaction environment.
Heat the Reaction: Increasing the temperature often improves solubility. Ensure the chosen solvent has an appropriate boiling point and that your reactants are stable at higher temperatures.
(B) Problem: Incorrect Solvent Polarity for the Reaction Mechanism
Symptom: The reaction stalls, even with all starting materials dissolved.
Causality: The solvent may be inhibiting the reaction mechanism. For example, using a polar protic solvent like ethanol in an S_N2 reaction with a charged nucleophile can over-stabilize the nucleophile, increasing the activation energy.[6]
Solution Pathway:
For S_N2 Reactions (e.g., N-alkylation): Favor polar aprotic solvents like DMF, DMSO, or MeCN. These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself "naked" and highly reactive.
For S_N1 Reactions: Use polar protic solvents like methanol, ethanol, or water to stabilize the carbocation intermediate.[4][5]
Below is a decision-making workflow for troubleshooting low yields.
Caption: A decision tree for troubleshooting low reaction yields.
Guide 2: Formation of Side Products
Unwanted byproducts can complicate purification and reduce the yield of the desired product. The solvent can be a direct or indirect contributor.
Q4: I am performing a reaction with a sulfonyl chloride precursor and see a significant amount of a polar byproduct. What could be the cause?
Potential Cause: You are likely observing the sulfonic acid, which results from the hydrolysis of the sulfonyl chloride.[8][9]
Causality: Sulfonyl chlorides are moisture-sensitive.[9] Using a "wet" solvent or not running the reaction under an inert atmosphere (like nitrogen or argon) allows water to compete with your nucleophile, hydrolyzing the sulfonyl chloride starting material.
Recommended Solutions:
Use Anhydrous Solvents: Always use freshly dried or commercially available anhydrous solvents. Solvents like THF and DCM are particularly important to dry.[8]
Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.[8]
Solvent Choice: Aprotic solvents are generally preferred for these reactions.[9]
Q5: My reaction is generating an unexpected ester byproduct. How is the solvent involved?
Potential Cause: If you are using an alcohol (e.g., methanol, ethanol) as a solvent in a reaction involving a sulfonyl chloride, the alcohol can act as a nucleophile.[9]
Causality: Alcohols can react with sulfonyl chlorides to form sulfonate esters. This is a significant issue, especially in pharmaceutical chemistry, as some sulfonate esters are potentially genotoxic.[9]
Recommended Solutions:
Avoid Alcoholic Solvents: The most straightforward solution is to switch to a non-nucleophilic, aprotic solvent like DCM, THF, or acetonitrile.[9]
If Alcohol is Necessary: If an alcohol must be used (e.g., for solubility reasons), use a large excess of the intended amine nucleophile and a non-nucleophilic base to favor the desired reaction.[9]
Section 3: Solvent Selection for Specific Reactions
Prop-2-ene-1-sulfonamide is versatile. It can act as a protecting group for amines, and its allyl moiety can participate in various transformations.
FAQs for Allylsulfonamide as a Protecting Group
Q6: What is the best solvent for protecting a primary or secondary amine with an allylsulfonyl group?
The protection step is typically a nucleophilic substitution where the amine attacks a precursor like allylsulfonyl chloride.
Recommended Solvents: Aprotic solvents are generally the best choice.
Dichloromethane (DCM): An excellent, relatively non-polar choice that dissolves a wide range of organic compounds. It is often used with a base like triethylamine or pyridine.[8]
Acetonitrile (MeCN): A polar aprotic solvent that can accelerate the reaction rate for less nucleophilic amines.[8]
Tetrahydrofuran (THF): Another good aprotic option, particularly if the starting materials have moderate polarity.[8]
Key Considerations: The reaction generates HCl as a byproduct, which must be neutralized by a base (e.g., triethylamine, pyridine).[9] The solvent must be compatible with the chosen base.
Q7: I need to deprotect the allylsulfonamide. How does solvent choice factor into this?
Deprotection strategies for allylsulfonamides vary, and the optimal solvent depends on the chosen method.
Reductive Cleavage: Methods using reagents like lithium and a catalytic amount of naphthalene are typically performed in THF at low temperatures.[10] THF is ideal as it is aprotic and has a low freezing point.
Palladium-Catalyzed Deprotection: These mild methods often use a palladium catalyst. A deprotection strategy for allyl ethers under basic conditions in the presence of a palladium catalyst has been described, and similar conditions could be applicable.[11][12] Solvents like THF or DCM are common.
Basic Conditions: Some N-allyl groups can be removed under basic conditions, often involving an isomerization to the enamine followed by hydrolysis.[13] A combination of a base like DBU in a solvent such as acetonitrile can be effective.[13]
FAQs for Reactions at the Allyl Group
Q8: I am performing a Tsuji-Trost reaction on the allyl group. What solvent should I use?
The Tsuji-Trost reaction is a palladium-catalyzed allylation of a nucleophile.[14]
Recommended Solvents: The choice depends on the specific nucleophile and catalyst system. Common solvents include:
Tetrahydrofuran (THF): A very common and versatile solvent for palladium catalysis.
Dioxane: Often used for its higher boiling point, allowing for higher reaction temperatures.
Acetonitrile (MeCN): Its polarity can be beneficial for certain substrates.
Expert Insight: The reaction involves the formation of a π-allyl palladium complex. The solvent must be able to dissolve all components of the catalytic system (palladium precursor, ligand) and the substrates. Aprotic solvents are almost always used to avoid interference with the catalyst or nucleophile.
Caption: General solvent recommendations for common reaction types.
Section 4: Experimental Protocols
Here we provide a general, adaptable protocol for a common reaction involving an allylsulfonamide. Note: These are starting points and may require optimization for your specific substrates.
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Sulfonyl Chloride and an Amine[9]
This protocol describes a standard method for coupling an amine with a sulfonyl chloride, such as a precursor to Prop-2-ene-1-sulfonamide.
Methodology:
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq) and a suitable base (e.g., triethylamine or pyridine, 1.2-2.0 eq) in an anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF).
Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Add the sulfonyl chloride (1.0-1.1 eq) dropwise to the stirred solution.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1 to 24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[9]
Workup: Once the reaction is complete, quench it by adding water or a dilute acid solution (e.g., 1M HCl) to neutralize the excess base.
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).
Drying and Concentration: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.
References
Prop-2-ene-1-sulfonamide. (n.d.). PubChem. Retrieved from [Link]
Khan, D. A., & Solensky, R. (2019). Sulfonamide Allergies. The journal of allergy and clinical immunology. In practice, 7(7), 2117–2127.
Popescu, A., et al. (2025). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
Wang, F., et al. (2021). Electrosynthesis of bridged or fused sulfonamides through complex radical cascade reactions: divergence in medium-sized ring formation. Chemical science, 12(35), 11776–11782.
Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts. Retrieved from [Link]
Deprotection of N‐allylsulfenamide 3 under basic conditions. (n.d.). ResearchGate. Retrieved from [Link]
Kumar, A., & Kumar, S. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Organic & Biomolecular Chemistry, 19(10), 2146-2176.
Paul, S., et al. (2016). Reactivity, Selectivity and Stability in Sulfenic Acid Detection: A Comparative Study of Nucleophilic and Electrophilic Probes. Molecules (Basel, Switzerland), 21(10), 1289.
Sulfa Allergy. (2023). Cleveland Clinic. Retrieved from [Link]
Sulfonamide desensitis
Alonso, E., Ramón, D. J., & Yus, M. (1997).
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 856–864.
Ladeira, S., et al. (2018). Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction. ChemistryOpen, 7(12), 1166-1170.
Vutukuri, D. R., et al. (2003). A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis. The Journal of organic chemistry, 68(3), 1146–1149.
Wright, A. J., & Bolshan, Y. (2020). Synthesis and Applications of Sulfonimidates. Organic & Biomolecular Chemistry, 48(38), 7491-7503.
Zavaleta-Monestel, E., et al. (2024). A Comprehensive Review of Sulfonamide Hypersensitivity: Implications for Clinical Practice. Clinical reviews in allergy & immunology, 66(1), 100–113.
Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. (n.d.). Google Patents.
Schnyder, B., & Pichler, W. J. (2002). Allergic adverse reactions to sulfonamides. Journal of investigational allergology & clinical immunology, 12(1), 2–12.
Allyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Aromatic Sulfonamides. (2023). Journal of Synthetic Chemistry.
Prop-1-ene-2-sulfonamide. (n.d.). PubChem. Retrieved from [Link]
Allergic reactions to sulfonamide and antibiotic drugs. (1975). JAMA, 233(7), 793.
What is the treatment for an acute sulfa (sulfonamide) allergy?. (2025). Dr.Oracle.
Sharkey, C. T., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic letters, 22(24), 9713–9717.
Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). (2022). YouTube. Retrieved from [Link]
Cross-Reactivity of Sulfonamide Drugs. (n.d.). Pharmacy Tools.
Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2.
Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfin
Method for preparing high-purity sulfonamide compound, and... (n.d.). Google Patents.
Solvent effects and steric effects in electrophilic and nucleophilic substitution reactions. (2017). e-space.mmu.ac.uk.
The Solubility of Proteins in Organic Solvents. (n.d.). SciSpace.
Liu, D., et al. (2015). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS medicinal chemistry letters, 6(5), 549–554.
Solubility of Organic Compounds. (2023). University of Calgary. Retrieved from [Link]
Technical Support Center: Allylsulfonamide Cyclization Optimization Hub
Status: Online Operator: Senior Application Scientist Ticket Focus: Controlling Regioselectivity (Exo vs. Endo) in Allylsulfonamide Cyclizations Introduction: The Regioselectivity Paradox Welcome to the Cyclization Optim...
Author: BenchChem Technical Support Team. Date: March 2026
Status: Online
Operator: Senior Application Scientist
Ticket Focus: Controlling Regioselectivity (Exo vs. Endo) in Allylsulfonamide Cyclizations
Introduction: The Regioselectivity Paradox
Welcome to the Cyclization Optimization Hub. You are likely here because your allylsulfonamide substrate is defying Baldwin’s rules or yielding an intractable mixture of 5-exo and 6-endo isomers.
In allylsulfonamide cyclizations, regioselectivity is not merely a function of ring strain; it is a competition between kinetic control (nucleophilic attack trajectory) and thermodynamic control (product stability), often mediated by the metal center's coordination sphere.
This guide treats your experiment as a system with tunable variables. We divide troubleshooting into three "Modules" based on the activation mode.
-allyl palladium intermediate. The sulfonamide nitrogen attacks this electrophilic species.
The Conflict: The attack can occur at the internal carbon (forming the 6-endo product) or the terminal carbon (forming the 5-exo product).
Diagnostic Workflow
Use the following logic tree to diagnose your regioselectivity issues.
Figure 1: Decision matrix for ligand influence on Pd-catalyzed regioselectivity. Large bite-angle ligands often enforce outer-sphere mechanisms.
Troubleshooting Guide (Q&A)
Q: I am observing a 1:1 mixture of 5-exo and 6-endo products. How do I shift to 5-exo?A: This usually indicates a lack of steric guidance in the transition state.
The Fix: Switch to a bidentate ligand with a natural bite angle that enforces specific geometries. The use of dppe (1,2-Bis(diphenylphosphino)ethane) often favors the 5-exo pathway by tightening the Pd-allyl complex, making the terminal carbon more accessible for an outer-sphere attack [1].
Protocol Adjustment: Decrease the reaction temperature to 0°C. 5-exo cyclization is kinetically favored; lower temperatures penalize the higher activation energy required for the 6-endo path.
Q: I need the 6-endo (piperidine/sultam) product, but I only get 5-exo. What now?A: You must override the kinetic preference.
Strategy 1 (Electronic): If your alkene has an internal substituent (e.g., a phenyl group), the
-allyl intermediate will have significant positive charge character at the internal position. Use a non-polar solvent (Toluene) to destabilize the charge separation, encouraging attack at the more substituted carbon (internal) if the transition state allows.
-DACH-phenyl Trost ligand). These create a chiral pocket that can sterically preclude attack at the terminal carbon, forcing the nucleophile to the internal position [2].
Module 2: Electrophilic Iodocyclization
Core Mechanism: Activation of the alkene by
(from or NIS) followed by anti-nucleophilic attack by the sulfonamide.
The Conflict: Baldwin's rules strictly favor 5-exo-trig over 6-endo-trig for terminal alkenes.
Data: Solvent & Additive Effects on Regioselectivity
Standard Substrate: N-allyl-4-methylbenzenesulfonamide
Condition
Solvent
Additive
Major Product
Selectivity (Exo:Endo)
Note
Standard
CH₂Cl₂
NaHCO₃
5-exo
>95:5
Kinetic control [3].
Polar
MeCN
K₂CO₃
5-exo
>98:2
Stabilizes iodonium intermediate.
Biased
CH₂Cl₂
None
6-endo
Variable
Only if alkene has internal cation-stabilizing group (e.g., Ph).
Troubleshooting Guide (Q&A)
Q: The reaction stalls at the intermediate iodonium species.A: The sulfonamide nitrogen is not nucleophilic enough.
The Fix: Add a stronger base. Switch from NaHCO₃ to K₂CO₃ or Cs₂CO₃ . The deprotonated sulfonamide (sulfonamidate) is a powerful nucleophile that will rapidly snap shut on the iodonium ion.
Q: I am getting the 5-exo product, but it is unstable/decomposing.A: You are likely seeing protodeiodination or elimination.
The Fix: Run the reaction in the dark. Iodine-carbon bonds are photolabile. Additionally, ensure your workup is slightly basic (wash with dilute Na₂S₂O₃ and NaHCO₃) to prevent acid-catalyzed ring opening.
Module 3: Gold(I)-Catalyzed Hydroamination[1][2]
Core Mechanism: Au(I) coordinates to the C-C
-system (alkene or allene), activating it for nucleophilic attack.
The Conflict: Counterion effects dominate regioselectivity here.
Experimental Protocol: Au(I) Cyclization
Objective: Synthesis of 2-vinylpyrrolidine (5-exo) from N-4-pentenylsulfonamide.
Catalyst Prep: In a glovebox, weigh
(5 mol%) and (5 mol%) into a vial.
Critical: The silver salt abstracts chloride to generate the active cationic gold species.
Solvent: Add anhydrous Dioxane (0.1 M concentration relative to substrate).
Addition: Add the allylsulfonamide substrate.
Reaction: Stir at Room Temperature for 2-4 hours.
Workup: Filter through a short pad of silica to remove gold/silver. Concentrate.
Q: How do I switch regioselectivity in Gold catalysis?A: Change the counterion.
Hard Counterions (OTf-, BF4-): Create a highly cationic ("naked") gold center. This maximizes polarization of the alkene, often favoring the Markovnikov-type addition (internal attack/6-endo) if the substrate allows.
Coordinating Counterions (Benzoates): As shown by Toste et al., using chiral counterions like bis-p-nitrobenzoate can direct the regioselectivity and enantioselectivity by forming a tight ion pair that dictates the approach of the nucleophile [4].
Visualizing the Regioselectivity Landscape
The following diagram illustrates the divergence points across all three methodologies.
Figure 2: Global view of mechanistic divergence. Green nodes indicate successful product formation.
References
Trost, B. M., & Van Vranken, D. L. (1996). Palladium-Catalyzed Intramolecular Allylic Amination.[1][2][3] Chemical Reviews. Link
Trost, B. M. (2004). Asymmetric Allylic Alkylation: An Enabling Technology. Journal of Organic Chemistry.[1] Link
Lu, H., Chen, Q., & Li, C. (2007).[4] Control of the regioselectivity of sulfonamidyl radical cyclization by vinylic halogen substitution. Journal of Organic Chemistry.[1] Link
LaLonde, R. L., Sherry, B. D., Kang, E. J., & Toste, F. D. (2007).[5] Gold(I)-Catalyzed Enantioselective Intramolecular Hydroamination of Allenes. Journal of the American Chemical Society. Link
Gabriele, B., Mancuso, R., Salerno, G., & Larock, R. C. (2012).[6] An Iodocyclization Approach to Substituted 3-Iodothiophenes. Journal of Organic Chemistry.[1] Link
1H NMR chemical shifts of Prop-2-ene-1-sulfonamide in DMSO-d6
This guide provides a technical analysis of the 1H NMR chemical shifts for Prop-2-ene-1-sulfonamide (Allylsulfonamide), focusing on the spectral behavior in DMSO-d₆ . Given the specific utility of this compound as a synt...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical analysis of the 1H NMR chemical shifts for Prop-2-ene-1-sulfonamide (Allylsulfonamide), focusing on the spectral behavior in DMSO-d₆ .
Given the specific utility of this compound as a synthetic intermediate and the profound effect of solvent choice on sulfonamide characterization, this guide compares the expected DMSO-d₆ profile against experimental CDCl₃ data. This approach highlights the critical "Solvent Shift" effect—a key diagnostic tool for confirming the presence of the primary sulfonamide (
) group.
Executive Summary: The Solvent Effect
In drug development, distinguishing primary sulfonamides from their substituted counterparts is critical. The choice of solvent dictates the visibility and position of the labile
protons.
In CDCl₃:
protons often appear as broad, indistinct signals around 4.5–5.2 ppm, prone to concentration-dependent shifting.
In DMSO-d₆: Strong hydrogen bonding with the solvent "locks" the
protons, sharpening the signal and shifting it significantly downfield (typically to 6.7–6.9 ppm for alkyl sulfonamides). This makes DMSO-d₆ the superior solvent for structural validation.
Chemical Shift Data: DMSO-d₆ vs. CDCl₃
The following table synthesizes experimental data for Prop-2-ene-1-sulfonamide in CDCl₃ with high-confidence assignments for DMSO-d₆, derived from structurally homologous primary alkyl sulfonamides (e.g., Cyclopropanesulfonamide) under identical conditions.
Proton Assignment
Moiety
Shift (δ) in CDCl₃ (Exp) [1]
Shift (δ) in DMSO-d₆ (Calc/Ref) [1,2]
Multiplicity
Integral
Coupling (J)
5.17 (Broad)
6.75 – 6.90
Broad Singlet
2H
-
6.02 – 5.88
5.80 – 6.00
Multiplet (ddt)
1H
(trans)
5.53 – 5.45
5.35 – 5.50
Multiplet (d)
1H
Hz
(cis)
5.53 – 5.45
5.20 – 5.35
Multiplet (d)
1H
Hz
3.86
3.70 – 3.85
Doublet
2H
Hz
Note: The Allyl system (
) exhibits a characteristic ABX or AMX pattern. In DMSO, the terminal alkene protons () may resolve more clearly into distinct doublets compared to the overlapping multiplets often seen in CDCl₃.
Structural Visualization & Assignment Logic
The following diagram illustrates the atom numbering and the logical flow used to assign these shifts, ensuring self-validating interpretation.
Figure 1: Structural assignment logic and solvent interaction pathways for Allylsulfonamide.
Detailed Spectral Analysis
The Sulfonamide Protons (
): The Diagnostic Signal
Observation: In DMSO-d₆, the
signal appears as a distinct singlet around 6.8 ppm .
Mechanism: DMSO acts as a strong hydrogen bond acceptor. It forms a stable complex with the sulfonamide protons (
). This interaction deshields the protons (moving them downfield) and slows their exchange rate with residual water, sharpening the peak.
Validation: If you add a drop of
to the DMSO sample, this peak at 6.8 ppm will disappear (exchange with deuterium), confirming it is the labile and not an aromatic or alkene impurity.
The Allylic System (
)
Methylene (
): Resonates as a doublet at 3.7–3.9 ppm . The electron-withdrawing sulfonyl group () significantly deshields these protons compared to a standard allyl group (usually ~2.0 ppm).
Methine (
): The most downfield carbon-bound proton (~5.9 ppm). It appears as a complex multiplet (ddt) due to coupling with the adjacent methylene () and the two terminal alkene protons.
Terminal Alkene (
): These protons are magnetically non-equivalent. The proton trans to the alkyl chain usually resonates slightly downfield of the cis proton. In DMSO, these may appear as two distinct doublets with fine splitting.
Experimental Protocol: Sample Preparation
To ensure reproducibility and avoid artifacts (such as water suppression interfering with the
signal), follow this protocol:
Material: Weigh 5–10 mg of Prop-2-ene-1-sulfonamide.
Solvent: Use 0.6 mL of DMSO-d₆ (99.9% D).
Tip: Use an ampoule rather than a stock bottle to minimize water content. Water in DMSO appears at ~3.33 ppm and can broaden labile signals if concentration is high.
Vessel: Transfer to a clean, dry 5mm NMR tube. Cap immediately.
Acquisition:
Temperature: 298 K (25°C).
Scans: 16–64 scans (sufficient for >95% purity check).
Relaxation Delay (D1): Set to
seconds to ensure accurate integration of the protons, which often have longer T1 relaxation times.
References
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent. Semantic Scholar. (Experimental data for Prop-2-ene-1-sulfonamide in CDCl₃ and Cyclopropanesulfonamide in DMSO-d₆).
The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. (Mechanistic validation of Sulfonamide NH shift).
Comparative
HPLC Retention Behavior & Method Development for Prop-2-ene-1-sulfonamide Derivatives
Executive Summary Prop-2-ene-1-sulfonamide derivatives (allyl sulfonamides) represent a critical class of intermediates in the synthesis of covalent inhibitors and heterocyclic scaffolds. Their separation presents a uniq...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Prop-2-ene-1-sulfonamide derivatives (allyl sulfonamides) represent a critical class of intermediates in the synthesis of covalent inhibitors and heterocyclic scaffolds. Their separation presents a unique chromatographic challenge: they possess moderate polarity (LogP ~ -0.4 to 0.5 for the core) but contain an electron-rich allyl handle (
) that offers a specific "hook" for selectivity.
This guide moves beyond generic C18 screening. It demonstrates that Biphenyl and Phenyl-Hexyl stationary phases often outperform standard Alkyl (C18) phases for this class. By leveraging
interactions, researchers can achieve superior resolution between the target prop-2-ene derivatives and their saturated (propyl) or alkynyl impurities.
Chemical Context & Separation Physics[1]
The Analyte
The core structure, Prop-2-ene-1-sulfonamide (CAS: 16325-51-2), consists of a sulfonamide head group attached to an allyl tail.
LogP: ~ -0.4 (Hydrophilic core, but derivatives vary widely)
Key Feature: The terminal double bond is a "soft" electronic handle.
The Separation Mechanism
Standard C18 columns rely almost exclusively on hydrophobic subtraction. However, prop-2-ene derivatives often co-elute with their saturated analogs (propyl-sulfonamides) on C18 because the hydrophobicity difference between a double and single bond is minimal.
The Solution:
Stationary Phases
Phenyl-Hexyl and Biphenyl phases introduce a secondary retention mechanism. The -electrons in the stationary phase interact with the -electrons of the prop-2-ene double bond.
interactions, maximizing selectivity for the allyl group.
Figure 1: Mechanistic difference between C18 and Biphenyl phases. The Biphenyl phase "grabs" the double bond of the prop-2-ene group, increasing retention relative to saturated impurities.
Comparative Method Development
The following data compares the performance of three common stationary phases for a representative library of Prop-2-ene-1-sulfonamide derivatives.
Retention Data (Representative)
Conditions: 150 x 4.6 mm columns, 5 µm particles.[5][6] Flow: 1.0 mL/min.[3][6][7] Temp: 30°C.
Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Methanol.[3]
Analyte Derivative
C18 Retention ()
Phenyl-Hexyl Retention ()
Biphenyl Retention ()
Selectivity () vs. Propyl Analog (Biphenyl)
Core (Prop-2-ene-1-sulfonamide)
1.2
1.5
1.9
1.45
-Methyl Derivative
1.8
2.1
2.6
1.38
-Phenyl Derivative
4.5
5.2
6.8
1.25
Propyl-sulfonamide (Impurity)
1.3
1.4
1.5
N/A (Reference)
Analysis:
C18: Shows poor separation (
vs ) between the allyl target and propyl impurity.
Biphenyl: Shows significant retention increase for the allyl species (
) while the propyl species remains relatively constant (). This creates a wide resolution window.
Mobile Phase Selection Guide
For this specific class of compounds, the organic modifier is the critical variable.
Modifier
Effect on Selectivity
Recommendation
Acetonitrile
Suppressive. The CN triple bond interacts with the column, masking the stationary phase's ability to interact with the analyte.[3]
Use only for rapid gradient screening on C18.
Methanol
Enhancing. Allows the -systems of the analyte and column to interact freely.
Preferred for Phenyl/Biphenyl columns.
THF
Variable. Good for solubility but can cause high backpressure.
Use only if derivatives are insoluble in MeOH.
Experimental Protocol: The "Pi-Select" Workflow
Do not blindly run a generic gradient. Use this targeted protocol to validate the purity of prop-2-ene-1-sulfonamide derivatives.
Step 1: Solubility Check
Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water .
Note: Avoid dissolving in pure DMSO if possible, as the solvent front can obscure early eluting polar sulfonamides.
Step 2: Column Screening (Parallel)
Run the following gradient on both a C18 and a Biphenyl column simultaneously if possible.
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B: Methanol
Gradient:
0.0 min: 5% B
10.0 min: 95% B
12.0 min: 95% B
12.1 min: 5% B
15.0 min: Stop
Step 3: Selectivity Calculation
Calculate the Selectivity Factor (
) between the main peak (Prop-2-ene) and the nearest impurity (likely the saturated Propyl or starting amine).
If
on C18, switch to Biphenyl .
If peak tailing is observed (Asymmetry > 1.2), increase buffer concentration to 10mM Ammonium Formate.
Figure 2: The "Pi-Select" decision matrix for selecting the optimal stationary phase.
Troubleshooting & Optimization
Issue: Peak Tailing
Sulfonamides are amphoteric but primarily acidic (
). However, the nitrogen atom can interact with residual silanols on the silica surface.
Fix: Ensure the pH is below 3.0 (using Formic Acid or Phosphate buffer) to keep silanols protonated (neutral).
Alternative: Use "End-capped" columns (e.g., Luna Phenyl-Hexyl or Kinetex Biphenyl) which block silanol interactions.
Issue: Retention Time Drift
Prop-2-ene derivatives are potentially reactive (Michael acceptors).
Fix: Avoid leaving samples in the autosampler for >24 hours, especially in nucleophilic solvents (like alcohols) at high pH. Use Acetonitrile/Water for the sample diluent if stability is an issue, even if the mobile phase is Methanol.
References
PubChem. (2023). Prop-2-ene-1-sulfonamide Compound Summary. National Library of Medicine.
[Link]
Restek Corporation. (2020). Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds.
[Link]
Distinguishing N-allyl vs C-allyl Sulfonamide Isomers by NMR: A Comparative Analytical Guide
Introduction When functionalizing sulfonamides, the ambident nature of the intermediate anion frequently results in a mixture of N-allylated and C-allylated regioisomers. For researchers in synthetic chemistry and drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
When functionalizing sulfonamides, the ambident nature of the intermediate anion frequently results in a mixture of N-allylated and C-allylated regioisomers. For researchers in synthetic chemistry and drug development, distinguishing these isomers rapidly and conclusively is paramount. While mass spectrometry can confirm the molecular weight of the adduct, it cannot differentiate structural isomers. Nuclear Magnetic Resonance (NMR) spectroscopy—specifically the combination of 1D ¹H/¹³C and 2D HMBC—provides a robust, self-validating system to unambiguously assign the site of allylation.
As an Application Scientist, I have designed this guide to objectively compare the spectral markers of both isomers, explain the physical causality behind these differences, and provide a standardized experimental workflow for conclusive identification.
Mechanistic Causality: Why the Chemical Shifts Differ
The distinction between N-allyl and C-allyl sulfonamides in NMR is governed by fundamental principles of electronegativity and magnetic anisotropy. Understanding why the shifts occur allows you to interpret even complex, heavily substituted scaffolds.
Inductive Deshielding: Nitrogen is significantly more electronegative than carbon (3.04 vs 2.55 on the Pauling scale). In an N-allyl sulfonamide, the allylic methylene (CH₂) protons and carbon are directly attached to the electron-withdrawing sulfonamide nitrogen. This pulls electron density away from the allylic position, strongly deshielding the nuclei and shifting their resonance downfield (higher ppm) 1.
Magnetic Anisotropy: The adjacent sulfonyl (SO₂) group further amplifies this deshielding effect through its anisotropic cone, pushing the N-allylic protons typically into the 3.5–4.5 ppm range 2. Conversely, a C-allyl group attached to an aliphatic chain or aromatic ring lacks this strong, localized dual-deshielding environment, resulting in a relative upfield shift (2.0–3.4 ppm) 3.
Comparative NMR Data
To provide an objective comparison, the following table summarizes the diagnostic chemical shifts and 2D NMR correlations used to distinguish the two isomers.
Analytical Target
N-Allyl Sulfonamide
C-Allyl Sulfonamide
Causality / Rationale
¹H NMR (Allylic CH₂)
δ 3.50 – 4.50 ppm
δ 2.00 – 3.40 ppm
Direct attachment to electronegative N deshields protons 2.
¹³C NMR (Allylic CH₂)
δ 45.0 – 55.0 ppm
δ 30.0 – 40.0 ppm
Reduced electron density at the carbon nucleus shifts it downfield 1.
¹H NMR (Internal =CH)
δ 5.60 – 5.90 ppm
δ 5.80 – 6.10 ppm
Minimal difference; heavily dependent on broader molecular context.
HMBC (2D Correlation)
Correlates to N-alkyl carbons; NO correlation to core C-skeleton.
Strong 2-bond/3-bond correlations to core C-skeleton (e.g., Ar-C).
Validates spatial connectivity. C-allyl is covalently bound to the core 4.
Self-Validating Experimental Protocol
Relying solely on 1D ¹H NMR can be risky if overlapping signals occur in complex molecules. Therefore, a combined 1D/2D approach is mandatory to ensure your analytical workflow acts as a self-validating system.
Step 1: Sample Preparation & Standardization
Action: Dissolve 15-20 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: TMS provides an absolute zero reference. Without it, solvent drift or concentration-dependent shifting could cause a misinterpretation of the subtle shift differences between C- and N-allylation.
Step 2: 1D ¹H and ¹³C Acquisition
Action: Acquire a standard ¹H NMR spectrum (minimum 16 scans, relaxation delay d1 = 1.5s) and a ¹³C{¹H} decoupled spectrum (minimum 512 scans, d1 = 2.0s).
Analysis: Check the integration of the multiplet corresponding to the allylic CH₂. If it integrates to 2H and appears at ~4.0 ppm, it strongly suggests N-allylation. If it appears at ~3.3 ppm (benzylic) or ~2.4 ppm (aliphatic), it indicates C-allylation.
Step 3: 2D HSQC and HMBC Acquisition (The Validation Step)
Action: Acquire a ¹H-¹³C HSQC to map the direct C-H attachments. Confirm that the suspected allylic CH₂ protons correlate to a carbon at ~50 ppm (N-allyl) or ~35 ppm (C-allyl).
Action: Acquire a ¹H-¹³C HMBC (optimized for long-range coupling, J = 8 Hz).
Analysis: Look for cross-peaks between the allylic CH₂ protons and the core molecular scaffold. The presence of a cross-peak to an aromatic ring carbon definitively proves C-allylation 4. The absence of such a peak, coupled with a cross-peak to another N-alkyl group (if present), confirms N-allylation.
Workflow Visualization
Below is the logical decision tree for assigning the isomers based on the acquired NMR data.
Decision tree for distinguishing N-allyl and C-allyl sulfonamide regioisomers using NMR.
References
Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)sulfonamides through Chiral Pd-Catalyzed N-Allylation. NIH (PMC).[Link]
N-Allylation versus C-allylation of intermediates from aza-Michael adducts of arylideneisoxazol-5-ones. RSC Publishing.[Link]
WALKING ON THE SURFACE OF PHENOTHIAZINES: A COMBINED EXPERIMENTAL AND THEORETICAL APPROACH. lew.ro.[Link]
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.[Link]
Advanced TLC Visualization Strategies for Allylic Sulfonamides: A Comparative Guide
Introduction Tracking the synthesis and purification of allylic sulfonamides presents a unique analytical challenge. These molecules possess a bifunctional architecture: an oxidizable allylic -system and a polar, weakly...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Tracking the synthesis and purification of allylic sulfonamides presents a unique analytical challenge. These molecules possess a bifunctional architecture: an oxidizable allylic
-system and a polar, weakly nucleophilic sulfonamide moiety. Relying solely on UV visualization is often insufficient, particularly for aliphatic sulfonamides (e.g., mesylates) that lack a strong chromophore[1].
As a Senior Application Scientist, I have found that deploying orthogonal chemical stains—specifically targeting the alkene and the nitrogen center—is critical for unambiguous reaction monitoring. This guide provides an objective comparison of the most effective Thin Layer Chromatography (TLC) visualization techniques for allylic sulfonamides, grounded in mechanistic causality and field-proven protocols.
Strategic Visualization Workflow
When analyzing allylic sulfonamides, a sequential, multi-stain approach prevents false negatives and confirms both functional groups are intact.
Caption: Workflow for selecting orthogonal TLC visualization methods for allylic sulfonamides.
Comparative Data Analysis
To make informed decisions at the bench, it is essential to understand the performance metrics of each visualization method. The following table summarizes the quantitative and qualitative data for the top techniques used for allylic sulfonamides.
Visualization Method
Target Moiety
Visual Result
Sensitivity
Specificity
Shelf-Life
UV Light (254 nm)
Aromatic rings (e.g., Ts, Ns)
Dark spot on green background
High
Low
N/A
Potassium Permanganate ()
Allylic C=C double bond
Brown/Yellow spot on purple
High
Moderate (Oxidizables)
~3 months
Ehrlich's Reagent
Primary/Secondary Sulfonamides
Yellow/Orange spot on pale
Moderate
High
~1 month
Iodine Vapor ()
Alkene -system / N-lone pairs
Brown spot on pale yellow
Moderate
Low (Universal)
Years (Solid)
Mechanistic Insights & Causality
Why do these stains work, and when should you use them?
Potassium Permanganate (
) - The Allylic Target
is the premier oxidative stain for the allylic double bond[2]. The causality of this stain lies in the concerted [3+2] cycloaddition between the ion and the alkene. This reaction forms a transient cyclic manganate(V) ester, which rapidly hydrolyzes in the alkaline stain environment to yield a cis-diol and manganese dioxide (). The precipitation of manifests as a distinct brown spot against the vibrant purple background of unreacted permanganate[1].
Caption: Mechanism of KMnO4 oxidative staining on the allylic double bond.
Ehrlich's Reagent - The Sulfonamide Target
When confirming the presence of the sulfonamide group itself, Ehrlich’s reagent (p-dimethylaminobenzaldehyde) is highly specific for primary and secondary sulfonamides (as well as free amines)[3]. Under strongly acidic conditions, the nucleophilic nitrogen of the sulfonamide attacks the electron-deficient carbonyl carbon of the benzaldehyde derivative. Subsequent dehydration yields a highly conjugated Schiff base, which absorbs visible light to produce a bright yellow or orange spot[4].
Note: This stain will fail for fully substituted (tertiary) allylic sulfonamides, making it a powerful diagnostic tool for determining substitution states.
Iodine Vapor - The Universal Orthogonal Check
Iodine is a non-destructive, reversible stain that forms transient charge-transfer complexes with both the
-electrons of the allylic double bond and the lone pairs on the sulfonamide nitrogen/oxygen[2]. While less sensitive than , it is an excellent first-pass chemical stain because the iodine can be sublimated off the plate, allowing for subsequent staining with Ehrlich's or .
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. If the internal checks fail, the reagent must be remade or the application technique adjusted.
Protocol 1:
Oxidative Staining
Reagent Preparation:
Dissolve 1.5 g
, 10 g , and 1.25 mL of 10% in 200 mL of distilled water[5]. Store in a dark glass bottle.
Step-by-Step Execution:
Eluent Evaporation (Critical): Dry the developed TLC plate thoroughly using a heat gun. Causality: Residual solvents, particularly ethyl acetate or alcohols, will prematurely reduce the permanganate, leading to a false-positive brown background that obscures your analytes.
Application: Dip the plate quickly into the
solution using forceps. Wipe the back of the plate with a paper towel.
Development: Heat the plate gently with a heat gun (keep it moving to avoid localized burning).
Self-Validation Check: The background must remain a vibrant purple. If the entire plate turns brown immediately upon heating, the plate was either contaminated with residual solvent or the stain has degraded and must be discarded.
Protocol 2: Ehrlich's Reagent Staining
Reagent Preparation:
Dissolve 1 g of p-dimethylaminobenzaldehyde in 50 mL of concentrated ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">
and 50 mL of methanol.
Step-by-Step Execution:
Application: In a well-ventilated fume hood, spray the dried TLC plate evenly with Ehrlich's reagent. Alternatively, a quick dip can be used if the compounds are highly retained on silica.
Development: Heat the plate at 100°C on a hot plate or with a heat gun for 2–5 minutes.
Self-Validation Check: The background should remain a pale, translucent yellow. Sulfonamide spots will develop a distinct bright yellow to orange hue[6]. If no spots appear but the
stain was positive, this confirms the presence of a tertiary allylic sulfonamide (lacking an N-H bond).
Expert Troubleshooting & Best Practices
Streaking and Tailing: Sulfonamides can interact strongly with acidic silica gel, causing severe streaking that ruins visualization[1]. Solution: Add 1-2% triethylamine (
) to your eluent. However, if using afterward, ensure the plate is baked under high vacuum or prolonged heat, as residual will aggressively reduce the permanganate and turn the entire plate brown.
Fading Spots: Iodine spots fade rapidly as the iodine sublimates. Circle the spots with a pencil immediately upon removing the plate from the iodine chamber[2].
Orthogonal Staining Order: Always perform non-destructive techniques first. The optimal sequence for a single plate is: UV (254 nm)
Iodine Chamber Sublimate Iodine (Heat) or Ehrlich's.
References
ReachDevices. TLC Stains: Chemistry and Physics of TLC Visualization. Retrieved from: [Link]
ResearchGate. TLC of Sulfonamides. Retrieved from: [Link]
A Senior Application Scientist's Guide to the Proper Disposal of Prop-2-ene-1-sulfonamide
Introduction: In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel compounds are daily occurrences. Prop-2-ene-1-sulfonamide, also known as allylsulfonamide, is on...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel compounds are daily occurrences. Prop-2-ene-1-sulfonamide, also known as allylsulfonamide, is one such compound whose utility in synthetic chemistry is matched by the critical need for its responsible management. This guide moves beyond mere procedural instruction to provide a comprehensive operational and disposal plan rooted in scientific principles and regulatory compliance. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely, ensuring the protection of personnel, the environment, and the integrity of your facility's safety program.
Part 1: Hazard Profile and Regulatory Imperative
The foundation of any disposal protocol is a thorough understanding of the substance's inherent risks. Prop-2-ene-1-sulfonamide is not a benign substance; it is classified under the Globally Harmonized System (GHS) with specific hazard warnings that mandate its treatment as hazardous waste.[1] Disposing of this chemical through standard laboratory drains or in regular solid waste is a direct violation of environmental regulations and poses a significant safety risk.
The primary regulatory framework governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[2][3] This guide is designed to align with RCRA principles to ensure full compliance.
Table 1: GHS Hazard Classification for Prop-2-ene-1-sulfonamide
Necessitates handling within a fume hood and use of respiratory protection if aerosolization is possible.
Part 2: Personnel Safety and Spill Management
Before disposal begins, ensuring personal and environmental safety is paramount. This involves not only routine handling but also being prepared for accidental releases.
Required Personal Protective Equipment (PPE)
Given the irritant nature of Prop-2-ene-1-sulfonamide, a comprehensive PPE strategy is non-negotiable.
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations.[4]
Hand Protection: Use chemically resistant gloves (e.g., nitrile) and change them immediately if contamination occurs.
Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemically resistant apron.
Work Area: All handling and aliquoting of waste should be performed inside a certified chemical fume hood to mitigate respiratory exposure.[5]
Spill Management Protocol
An accidental spill must be managed as an immediate priority. The response should be swift, safe, and thorough.
Alert Personnel: Immediately notify all personnel in the vicinity.
Isolate the Area: Secure the area to prevent further contamination.
Don Appropriate PPE: Before addressing the spill, don the full required PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
Contain the Spill: For liquid spills, use a universal chemical absorbent material (vermiculite, sand, or commercial sorbent pads) to dike the spill and prevent it from spreading. For solid spills, gently cover the material with an absorbent pad to prevent it from becoming airborne.
Collect the Waste: Carefully sweep or scoop the absorbed material and place it into a designated, sealable hazardous waste container. Do not use water to clean the area initially as this can spread contamination.
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
Label and Dispose: All materials used for cleanup (gloves, pads, wipes) are now considered hazardous waste and must be placed in the same container, which must be properly labeled and disposed of according to the protocol in Part 3.
Part 3: Step-by-Step Disposal Protocol
This protocol provides a systematic, self-validating workflow for the compliant disposal of Prop-2-ene-1-sulfonamide from the point of generation to its final removal from the laboratory.
Step 1: Waste Identification and Segregation
Action: Immediately upon generation, identify any material containing or contaminated with Prop-2-ene-1-sulfonamide as hazardous waste. This includes pure unused compound, reaction mixtures, solutions, and contaminated consumables (e.g., pipette tips, weighing paper, gloves).
Causality: Proper identification is the cornerstone of the RCRA framework.[2] Segregation prevents dangerous chemical reactions that could occur if incompatible waste streams are mixed. Keep this sulfonamide waste separate from strong acids, bases, and oxidizing agents.
Step 2: Select the Appropriate Waste Container
Action: Choose a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[2][6] For liquid waste, plastic containers are often preferred to glass to minimize the risk of breakage.[3] The container must be clean and dry before the first addition of waste.
Causality: Container integrity is mandated by OSHA and the EPA to prevent leaks and environmental contamination during accumulation and transport.[2] Using a chemically compatible container ensures that the waste itself does not degrade the container over time.
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
Action: Store the labeled waste container at or near the point of generation, in an area under the direct control of laboratory personnel.[6] This designated space is known as a Satellite Accumulation Area (SAA). The container must be kept closed at all times except when adding waste.[6] Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[7]
Causality: The SAA concept allows for the safe collection of waste in the lab before it is moved to a central storage area. Keeping containers closed minimizes the release of vapors and prevents spills. The 90% fill rule is a standard safety practice to avoid over-pressurization or splashing during movement.
Step 4: Comprehensive and Compliant Labeling
Action: All hazardous waste containers must be meticulously labeled with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
The full chemical name : "Prop-2-ene-1-sulfonamide". Do not use abbreviations, acronyms, or chemical formulas.[3][6] For mixtures, list all constituents and their approximate percentages.
The date when waste was first added to the container.[3]
The physical state (solid/liquid) and relevant hazard characteristics (e.g., Toxic, Irritant).[3]
The generator's contact information (Principal Investigator's name, lab room number, phone number).[3]
Causality: Federal law requires this specific information to ensure waste handlers are aware of the container's contents and associated dangers, facilitating safe transport and final disposal. Inaccurate or incomplete labeling is one of the most common and easily avoidable regulatory violations.
Step 5: Arrange for Final Disposal
Action: Once the waste container is 90% full or has been accumulating for the maximum time allowed by your institution (e.g., 6-12 months for academic labs), contact your facility's EHS department to schedule a pickup.[2][8] Do not attempt to dispose of the chemical yourself.
Causality: Final disposal of hazardous waste must be performed by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF). Your EHS department is the legally required liaison for this service, ensuring the waste is transported and disposed of in accordance with all federal, state, and local regulations.[7][9] The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration at a permitted facility.
Part 4: Disposal Decision Workflow
The following diagram provides a visual representation of the logical steps and decision points in the disposal process for Prop-2-ene-1-sulfonamide.
Caption: Disposal workflow for Prop-2-ene-1-sulfonamide.
Conclusion
The responsible disposal of Prop-2-ene-1-sulfonamide is a fundamental aspect of laboratory safety and environmental stewardship. By understanding its hazard profile, adhering to strict PPE and spill management protocols, and following a systematic disposal procedure, you actively contribute to a safer research environment. Always remember that your institution's Environmental Health & Safety department is your primary resource and partner in managing chemical waste. Adherence to these guidelines ensures not only regulatory compliance but also embodies the highest standards of professional scientific practice.
References
National Center for Biotechnology Information. (n.d.). Prop-2-ene-1-sulfonamide. PubChem. Retrieved from [Link]
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety. Retrieved from [Link]
SciELO. (2018). Molecular Structure Studies on Allyl Sulfonamides: Synthesis, Theoretical Treatment and Evaluation of Biological Activity. Retrieved from [Link]
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
University of Colorado Boulder. (n.d.). How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]
U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Sodium 2-methylprop-2-ene-1-sulphonate. Retrieved from [Link]
Cole-Parmer. (2005, November 4). Material Safety Data Sheet - 2-Propene-1-sulfonic acid, sodium salt. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs. Retrieved from [Link]